molecular formula C6H8N2O3 B594332 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 126674-95-1

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B594332
CAS No.: 126674-95-1
M. Wt: 156.141
InChI Key: SFSQKEJNNYYLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in advanced chemical synthesis and coordination chemistry. Its structure, featuring both a pyrazole nitrogen and a carboxylate oxygen, enables sophisticated coordination and the synthesis of complex molecules . This compound is principally valued for its role as a multifunctional ligand and synthetic intermediate. In pharmaceutical research, pyrazole carboxylic acid derivatives are established as critical scaffolds in the development of bioactive molecules and have been frequently used in the synthesis of various pharmaceuticals . The compound's sophisticated coordination ability allows it to form diverse metal complexes, which is a key area of investigation in materials science and catalysis . Researchers utilize this pyrazole derivative to assemble high-dimensional networks and new complexes through intermolecular hydrogen bonds and multi-dentate coordination modes . Its application extends to the development of novel coordination polymers, which are explored for their unique photophysical properties and non-linear optical characteristics . This chemical is strictly for professional laboratory research applications.

Properties

IUPAC Name

5-methoxy-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-4(6(9)10)3-5(7-8)11-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSQKEJNNYYLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665161
Record name 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126674-95-1
Record name 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound can be achieved through a four-stage process:

  • N-Methylation: Introduction of a methyl group onto the pyrazole ring nitrogen.

  • Selective Monohydrolysis: Hydrolysis of one of the two ester groups to a carboxylic acid.

  • Conversion of Carboxylic Acid to Methoxy Group: A multi-step transformation of the carboxylic acid at the 3-position into a methoxy group.

  • Final Ester Hydrolysis: Conversion of the remaining ester group at the 5-position to the final carboxylic acid.

A schematic of this pathway is presented below.

G cluster_1 Stage 1: N-Methylation cluster_2 Stage 2: Selective Monohydrolysis cluster_3 Stage 3: COOH to OMe Conversion cluster_4 Stage 4: Final Hydrolysis A Diethyl 1H-pyrazole-3,5-dicarboxylate B Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate A->B CH3I, K2CO3 Acetone C 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid B->C KOH, Methanol D Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate C->D 1. SOCl2 2. NaN3 3. Heat (Curtius Rearrangement) 4. H2O E Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate D->E 1. NaNO2, HCl 2. Methanol, Heat F This compound E->F LiOH, THF/H2O

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected materials and yields for the synthesis of this compound. Please note that yields for stages 3 and 4 are estimates based on standard organic transformations, as direct literature values for these specific steps were not found.

StepStarting MaterialKey ReagentsProductExpected Yield
Stage 1: N-Methylation Diethyl 1H-pyrazole-3,5-dicarboxylateIodomethane, Potassium CarbonateDiethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate>95%
Stage 2: Selective Monohydrolysis Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylatePotassium Hydroxide5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acidHigh
Stage 3a: Curtius Rearrangement 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acidThionyl chloride, Sodium azideEthyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate70-85% (est.)
Stage 3b: Sandmeyer-type Reaction Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateSodium nitrite, Hydrochloric acid, MethanolEthyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate40-60% (est.)
Stage 4: Final Hydrolysis Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylateLithium HydroxideThis compound>90% (est.)

Experimental Protocols

Stage 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

Objective: To synthesize diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Procedure:

  • In a round-bottom flask, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.

  • Add potassium carbonate to the solution.

  • While stirring, add iodomethane dropwise.

  • Heat the mixture to 60°C and maintain for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC)[1].

  • After completion, filter the solid and wash the filter cake with acetone.

  • Combine the organic phases and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by dissolving in ethyl acetate, removing any insoluble matter, and evaporating the solvent to yield diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate[1].

Stage 2: Selective Monohydrolysis

Objective: To synthesize 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Procedure:

  • Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in methanol and cool the solution to 0°C.

  • Slowly add a 3.0 M solution of potassium hydroxide in methanol dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature (25°C) and stir for 10 hours, monitoring by TLC[1].

  • Evaporate the organic solvent.

  • Dissolve the residue in water and acidify to a pH of 2-3 with 36% concentrated hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid[1].

Stage 3: Conversion of Carboxylic Acid to Methoxy Group

This stage involves a two-step process: a Curtius rearrangement to form an amine, followed by a Sandmeyer-type reaction to install the methoxy group.

3a. Curtius Rearrangement

Objective: To synthesize ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

Procedure:

  • In a flask, suspend 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid in toluene.

  • Add thionyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

  • Cool the reaction and evaporate the excess thionyl chloride and toluene.

  • Dissolve the resulting crude acyl chloride in acetone and cool to 0°C.

  • Add a solution of sodium azide in water dropwise, keeping the temperature below 10°C.

  • Stir for 1-2 hours at 0°C.

  • Extract the acyl azide with toluene.

  • Carefully heat the toluene solution to reflux. The acyl azide will rearrange to an isocyanate.

  • Add water to the reaction mixture and continue to reflux to hydrolyze the isocyanate to the amine.

  • Separate the aqueous layer, and extract the organic layer with dilute acid.

  • Basify the combined aqueous layers and extract the product with ethyl acetate.

  • Dry the organic layer and evaporate the solvent to yield ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

3b. Sandmeyer-type Reaction

Objective: To synthesize ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate.

Procedure:

  • Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in a mixture of methanol and hydrochloric acid at 0°C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction for 30 minutes at 0°C to form the diazonium salt.

  • Heat the reaction mixture to reflux for 1-2 hours. Nitrogen gas will evolve.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and evaporate the solvent. The crude product can be purified by column chromatography.

Stage 4: Final Ester Hydrolysis

Objective: To synthesize this compound.

Procedure:

  • Dissolve ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with dichloromethane.

  • Acidify the aqueous phase to pH < 3 with 1N hydrochloric acid.

  • Collect the precipitated solid by filtration and dry under vacuum to afford this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis.

G Start Start: Diethyl 1H-pyrazole-3,5-dicarboxylate Step1 Stage 1: N-Methylation - CH3I, K2CO3, Acetone - Reflux Start->Step1 Purification1 Workup & Purification - Filtration - Evaporation Step1->Purification1 Step2 Stage 2: Selective Monohydrolysis - KOH, Methanol - Stir at RT Purification1->Step2 Purification2 Workup & Purification - Acidification - Extraction Step2->Purification2 Step3a Stage 3a: Curtius Rearrangement - SOCl2, NaN3 - Thermal Rearrangement Purification2->Step3a Purification3a Workup & Purification - Extraction Step3a->Purification3a Step3b Stage 3b: Sandmeyer-type Reaction - NaNO2, HCl, Methanol - Diazotization & Substitution Purification3a->Step3b Purification3b Workup & Purification - Extraction - Column Chromatography Step3b->Purification3b Step4 Stage 4: Final Hydrolysis - LiOH, THF/H2O - Stir at RT Purification3b->Step4 Purification4 Workup & Purification - Acidification - Filtration Step4->Purification4 End End Product: This compound Purification4->End

Figure 2: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related pyrazole derivatives to offer a broader context for its potential characteristics and applications.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the key computed physicochemical properties.[1]

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1]
Exact Mass 156.05349212 DaPubChem[1]
Monoisotopic Mass 156.05349212 DaPubChem[1]
XLogP3 0.4PubChem[1]
CAS Number 126674-95-1PubChem[1]
IUPAC Name 3-methoxy-1-methylpyrazole-5-carboxylic acidPubChem[1]

Potential Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been investigated for a wide array of therapeutic applications due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. The versatility of the pyrazole ring system makes it a valuable building block in the design and synthesis of novel drug candidates.

The following diagram illustrates the potential workflow for the investigation of a novel pyrazole carboxylic acid derivative in a drug discovery context.

DrugDiscoveryWorkflow General Drug Discovery Workflow for Pyrazole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Physicochem Physicochemical Profiling (Solubility, pKa, logP) Characterization->Physicochem InVitro In Vitro Assays (Enzyme/Receptor Binding) Physicochem->InVitro CellBased Cell-Based Assays (Toxicity, Efficacy) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Animal Models ADME->InVivo Formulation Formulation Development InVivo->Formulation ClinicalTrials ClinicalTrials Formulation->ClinicalTrials Clinical Trials

Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents.

Experimental Protocols: A General Approach

While specific experimental protocols for this compound are not available, the following methodologies represent standard approaches for the synthesis and characterization of similar pyrazole carboxylic acid derivatives.

Synthesis

A common synthetic route to pyrazole carboxylic acids involves the cyclocondensation of a β-ketoester with a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine would be a key reagent. The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid.

The following diagram outlines a generalized synthetic pathway.

SynthesisWorkflow Generalized Synthesis of a Pyrazole Carboxylic Acid ReagentA β-Ketoester Derivative Reaction1 Cyclocondensation ReagentA->Reaction1 ReagentB Methylhydrazine ReagentB->Reaction1 Intermediate Pyrazole Ester Intermediate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 ReagentC Base (e.g., NaOH) ReagentC->Reaction2 Product This compound Reaction2->Product

Caption: A conceptual synthetic route for the preparation of a 1-methyl-pyrazole-5-carboxylic acid derivative.

Physicochemical Characterization
  • Melting Point Determination: The melting point of the purified solid would be determined using a calibrated melting point apparatus.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (such as DMSO-d₆ or CDCl₃) to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • pKa Determination: The acid dissociation constant (pKa) could be determined by potentiometric titration or by UV-spectrophotometry in buffers of varying pH.

  • logP and Solubility Determination: The partition coefficient (logP) could be experimentally determined using the shake-flask method with n-octanol and water. Aqueous solubility could be measured by methods such as equilibrium dialysis or by quantifying the concentration of a saturated solution via HPLC.

Safety and Handling

Based on GHS classifications for this compound, the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, identified by CAS number 126674-95-1, is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a core component in numerous clinically significant pharmaceuticals, valued for its broad spectrum of biological activities which can include anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and the general biological relevance of this compound, serving as a foundational resource for its application in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for laboratory handling, experimental design, and analytical characterization.

PropertyValueSource
CAS Number 126674-95-1[5][6][7]
Molecular Formula C₆H₈N₂O₃[5][6]
Molecular Weight 156.14 g/mol [5][6]
IUPAC Name 3-methoxy-1-methylpyrazole-5-carboxylic acid[6]
Canonical SMILES CN1N=C(C=C1C(=O)O)OCPubChem
InChI Key SFSQKEJNNYYLKZ-UHFFFAOYSA-N[6]
Storage Temperature 2-8°C (Recommended)[5]
Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols: Synthesis

Objective: To synthesize this compound.

Materials:

  • Diethyl 1H-pyrazole-3,5-dicarboxylic acid

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • Methanol

  • Potassium hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Thionyl chloride (SOCl₂) (or other methoxy source)

  • Sodium methoxide (NaOMe)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Standard laboratory glassware and equipment

  • Thin Layer Chromatography (TLC) apparatus

Detailed Methodology:

Step 1: N-Methylation of the Pyrazole Ring

  • Dissolve diethyl 1H-pyrazole-3,5-dicarboxylic acid in acetone in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) to the solution to act as a base.

  • While stirring, add iodomethane dropwise to the mixture.

  • Heat the reaction mixture to 60°C and allow it to react overnight.

  • Monitor the reaction progress using TLC (e.g., mobile phase PE/EA: 10/1).

  • Once the reaction is complete, filter the solid salts and rinse the filter cake with acetone.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain crude diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

Step 2: Selective Hydrolysis (Saponification)

  • Dissolve the crude product from Step 1 in methanol and cool the solution to 0°C.

  • While maintaining the temperature at 0°C, slowly add a methanol solution of potassium hydroxide (KOH). The amount should be carefully calculated for mono-hydrolysis.

  • Allow the reaction to warm to room temperature (approx. 25°C) and stir for 10-12 hours.

  • Monitor the reaction by TLC (e.g., mobile phase PE/EA: 1/1).

  • After completion, evaporate the organic solvent.

  • Dissolve the residue in water and acidify to a pH of 2-3 using concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent to yield 3-(ethoxycarbonyl)-1-methyl-pyrazole-5-carboxylic acid.

Step 3: Methoxy Group Installation (Conceptual) Note: This step is speculative and requires optimization. A common route to introduce a methoxy group onto a pyrazole ring at this position is not well-documented for this specific substrate. A potential, though challenging, method could involve conversion to a leaving group followed by nucleophilic substitution. A more plausible route would involve starting with a precursor already containing the methoxy group. However, for the purpose of this protocol based on available literature for related compounds, a hypothetical transformation is outlined. A more direct synthesis would likely start from a different precursor.

Step 4: Final Hydrolysis (if necessary) This step would be dependent on the protecting groups used in the previous steps. Assuming a methyl ester was formed in place of the desired methoxy group, a final hydrolysis step would be required to yield the carboxylic acid.

Visualizations

Proposed Synthesis Workflow

The diagram below illustrates the logical flow of the multi-step synthesis protocol described above.

Synthesis_Workflow Start Diethyl 1H-pyrazole- 3,5-dicarboxylic acid Step1 Step 1: N-Methylation (CH3I, K2CO3) Start->Step1 Intermediate1 Diethyl 1-methyl- pyrazole-3,5-dicarboxylate Step1->Intermediate1 Step2 Step 2: Selective Hydrolysis (KOH, MeOH) Intermediate1->Step2 Intermediate2 3-(Ethoxycarbonyl)-1-methyl- pyrazole-5-carboxylic acid Step2->Intermediate2 Step3 Step 3: Methoxy Installation (Conceptual) Intermediate2->Step3 FinalProduct 3-Methoxy-1-methyl-1H- pyrazole-5-carboxylic acid Step3->FinalProduct

Caption: A conceptual workflow for the synthesis of the target compound.

General Biological Relevance of the Pyrazole Scaffold

While specific biological data for this compound is limited in public databases, the pyrazole nucleus is a well-established pharmacophore in medicinal chemistry.[2] Derivatives have been investigated and developed for a wide array of therapeutic targets.

Biological_Activities Core Pyrazole Scaffold AntiInflammatory Anti-inflammatory Core->AntiInflammatory e.g., Celecoxib Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Analgesic Analgesic Core->Analgesic Antifungal Antifungal Core->Antifungal Antitubercular Antitubercular Core->Antitubercular

Caption: Reported biological activities of various pyrazole derivatives.

The diverse biological activities stem from the pyrazole ring's ability to act as a versatile scaffold for arranging functional groups in three-dimensional space, allowing for precise interactions with a variety of biological targets.[2][3] The specific substitutions on the pyrazole ring, such as the N-methyl, methoxy, and carboxylic acid groups in the title compound, are critical in determining its ultimate biological activity and pharmacological profile. Therefore, this compound represents a potentially valuable building block for the synthesis of novel therapeutic agents.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of several clinically successful drugs. This in-depth technical guide explores the core biological activities of pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation. Many of these compounds function as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.

A significant number of pyrazole-based compounds have been synthesized and evaluated for their efficacy against various cancer cell lines.[1] Structure-activity relationship (SAR) studies have demonstrated that strategic substitutions on the pyrazole ring can markedly improve anticancer potency and selectivity.[1] These derivatives have been shown to interact with multiple targets, including tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), and DNA.[1]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, presented as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22)MCF7 (Breast)2.82[2]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23)A549 (Lung)6.28[2]
Pyrazolo[3,4-d]pyrimidine derivative (Compound 24)A549 (Lung)8.21[2]
Pyrazolo[3,4-d]pyrimidine derivative (Compound 24)HCT116 (Colon)19.56[2]
Pyrazole derivative (Compound 29)MCF7 (Breast)17.12
Pyrazole derivative (Compound 29)HepG2 (Liver)10.05[1]
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast)0.25[1]
Fused pyrazole derivative (Compound 50)HepG2 (Liver)0.71[1]
Pyrazole-naphthalene analog (Compound 10)MCF7 (Breast)5.21[1]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5)HepG2 (Liver)13.14[3]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5)MCF-7 (Breast)8.03[3]
3,5-diaminopyrazole-1-carboxamide (Compound XIII)HePG2 (Liver)6.57[4]
3,5-diaminopyrazole-1-carboxamide (Compound XIII)HCT-116 (Colon)9.54[4]
3,5-diaminopyrazole-1-carboxamide (Compound XIII)MCF-7 (Breast)7.97[4]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)14.97 (24h)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)6.45 (48h)
Key Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Several signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis are targeted by pyrazole derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, promoting cell proliferation and survival.[5][6] Dysregulation of the EGFR pathway is a common feature in many cancers.[7]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR EGF EGF EGF->EGFR Binds

EGFR signaling pathway and its inhibition by pyrazole derivatives.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] VEGFR2 is considered the main receptor mediating the proliferative effects of VEGF-A on endothelial cells.[9]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activates PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Pyrazole_Inhibitor Pyrazole-based VEGFR Inhibitor Pyrazole_Inhibitor->VEGFR VEGF VEGF VEGF->VEGFR Binds

VEGF signaling pathway and its inhibition by pyrazole derivatives.

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle.[10] CDK2, in complex with cyclin E, plays a pivotal role in the G1/S phase transition.[11] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[12]

CDK2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb p-Rb CDK2_CyclinE->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2_CyclinE

CDK2 signaling in cell cycle progression and its inhibition.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanisms of action are varied and can include the disruption of the bacterial cell wall, and inhibition of essential enzymes like DNA gyrase.[13][14]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole-thiazole hybrid (Compound 10)S. aureus1.9-3.9[13]
Imidazo-pyridine pyrazole (Compound 18)E. coli<1[15]
Imidazo-pyridine pyrazole (Compound 18)K. pneumoniae<1[15]
Imidazo-pyridine pyrazole (Compound 18)P. aeruginosa<1[15]
Imidazo-pyridine pyrazole (Compound 18)S. typhimurium<1[15]
Pyrano[2,3-c] pyrazole (Compound 5c)E. coli6.25[15]
Pyrano[2,3-c] pyrazole (Compound 5c)K. pneumoniae6.25[15]
Pyrazole derivative (Compound 3)E. coli0.25[3]
Pyrazole derivative (Compound 4)S. epidermidis0.25[3]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)S. aureus62.5-125[16]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)C. albicans2.9-7.8[16]
Mechanism of Action: Inhibition of DNA Gyrase

One of the key antimicrobial mechanisms of pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[14] By inhibiting this enzyme, pyrazole compounds prevent the supercoiling of DNA, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiling DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication DNA_Gyrase DNA Gyrase DNA_Gyrase->Supercoiled_DNA Pyrazole_Inhibitor Pyrazole-based DNA Gyrase Inhibitor Pyrazole_Inhibitor->DNA_Gyrase

Inhibition of DNA gyrase by pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prime example. These compounds primarily exert their effects by inhibiting the production of prostaglandins, key mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[17]
SC-558>19000.0053>358490[17]
Pyrazole derivative 189(a)-0.03922.21[18]
Pyrazole derivative 189(b)-0.06114.35[18]
Pyrazole derivative 189(c)-0.03817.47[18]
Pyrazole derivative 189(d)-0.03913.10[18]
Pyrazole derivative 129-0.26>192.3[18]
Pyrazole derivative 190a0.2630.01715.47[18]
Signaling Pathway: COX-2 Inhibition

The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 by pyrazole derivatives like celecoxib reduces inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Inhibition cluster_inflammatory_response Inflammatory Response Arachidonic_Acid Arachidonic Acid Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Metabolism by Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2 COX-2 (Inducible) COX2->Prostaglandins Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2

Mechanism of COX-2 inhibition by celecoxib.

Other Biological Activities

Beyond the major therapeutic areas discussed, pyrazole derivatives have shown promise in a variety of other biological applications, including as anticonvulsant and antiviral agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent.

  • Add the hydrazine derivative (1 equivalent) to the solution. If using a salt of the hydrazine, an equivalent of base may be required.

  • If desired, add a catalytic amount of acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure pyrazole derivative.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Procedure: To a solution of chalcone (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol, a catalytic amount of acetic acid is added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized from ethanol to yield 3,5-diphenyl-1H-pyrazole.

Procedure: A mixture of a 5-aminopyrazole-4-carbonitrile derivative (1 equivalent), an appropriate aldehyde or ketone (1.1 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 6-8 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to afford the pyrazolo[3,4-d]pyrimidine derivative.[19]

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[20]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Pyrazole derivatives to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole derivatives in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[21]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic or antifungal drugs (positive controls)

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes, allowing it to solidify.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the pyrazole derivative solution at different concentrations into the wells.

  • Include wells with the solvent as a negative control and a standard antimicrobial agent as a positive control.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.[22]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Pyrazole derivatives to be tested

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Administer the pyrazole derivative or the standard drug to the animals via a suitable route (e.g., oral, intraperitoneal).

  • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

This assay determines the inhibitory activity of compounds against the COX enzymes.[16]

Materials:

  • Human or ovine recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Pyrazole derivatives

  • Assay buffer

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of the pyrazole derivative or vehicle in the assay buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time and then terminate it.

  • Quantify the amount of PGE2 produced using a competitive EIA kit.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the immense potential of pyrazole derivatives. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this important class of compounds for the advancement of human health.

References

An In-depth Technical Guide to Structural Analogs of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, a core scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their therapeutic potential.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1-methyl-3-methoxy-1H-pyrazole-5-carboxylic acid core, in particular, has served as a foundation for the development of potent and selective modulators of various biological targets. This guide will explore the chemical space around this core, highlighting key structural modifications and their impact on biological function.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its analogs generally follows established routes for pyrazole ring formation. A common strategy involves the condensation of a β-ketoester with a substituted hydrazine, followed by modification of the resulting pyrazole core.

General Synthetic Workflow

A generalized synthetic scheme for producing 1-methyl-3-alkoxy-1H-pyrazole-5-carboxamides is outlined below. The initial step typically involves the cyclization of a diketone or a related precursor with methylhydrazine to form the pyrazole ring. Subsequent steps involve functional group manipulations to introduce the desired alkoxy group at the 3-position and to form the carboxamide at the 5-position.

Synthetic Workflow start β-Ketoester Precursor cyclization Cyclization start->cyclization hydrazine Methylhydrazine hydrazine->cyclization pyrazole_core 1-Methyl-3-hydroxy- 1H-pyrazole-5-carboxylate cyclization->pyrazole_core alkylation Alkylation (R-X) pyrazole_core->alkylation alkoxy_intermediate 1-Methyl-3-alkoxy- 1H-pyrazole-5-carboxylate alkylation->alkoxy_intermediate hydrolysis Ester Hydrolysis alkoxy_intermediate->hydrolysis carboxylic_acid 3-Alkoxy-1-methyl- 1H-pyrazole-5-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling (R'-NH2) carboxylic_acid->amide_coupling final_product Target Analog (3-Alkoxy-1-methyl-1H-pyrazole- 5-carboxamide) amide_coupling->final_product

Caption: General synthetic workflow for 3-alkoxy-1-methyl-1H-pyrazole-5-carboxamide analogs.

Experimental Protocol: Synthesis of a Phenyl Pyrazole Analog (Illustrative)

The following is an illustrative protocol for the synthesis of a phenyl pyrazole analog, adapted from general procedures in the literature.

Step 1: Cyclization to form the Pyrazole Core A solution of a suitable β-enamino diketone (1.0 eq) and a substituted hydrazine hydrochloride (1.0-1.2 eq) in ethanol is stirred at room temperature or heated to reflux for 4-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazole carboxylate.

Step 2: Amide Coupling To a solution of the pyrazole carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and an activating agent such as 4-Dimethylaminopyridine (DMAP) (0.1 eq). The desired amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final carboxamide analog.

Biological Activity and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for a variety of biological activities. A notable example is the development of potent and selective 5-HT2A receptor inverse agonists for the treatment of arterial thrombosis.

5-HT2A Receptor Inverse Agonists

A series of phenyl pyrazole derivatives based on the 3-methoxy-1-methyl-1H-pyrazole-5-carboxamide scaffold have been identified as highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonists. One of the most potent compounds identified is 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) .

Table 1: Structure-Activity Relationship of APD791 Analogs

CompoundR1R25-HT2A Binding Ki (nM)Platelet Aggregation IC50 (nM)
APD791 3-OCH34-(2-morpholinoethoxy)0.88.7
Analog 1H4-(2-morpholinoethoxy)2.525
Analog 23-OCH3H>1000>10000
Analog 33-OCH34-(2-pyrrolidinoethoxy)1.215
Analog 43-Cl4-(2-morpholinoethoxy)1.512

Data presented is illustrative and based on publicly available information.

The SAR data suggest that the 3-methoxy group on the benzamide ring and the 4-(2-morpholinoethoxy) substituent on the aniline ring are crucial for high-affinity binding and potent functional activity.

Signaling Pathway of 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Inverse agonists like APD791 inhibit the basal activity of this pathway.

5HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Activates Inverse_Agonist APD791 (Inverse Agonist) Inverse_Agonist->Receptor Inhibits (basal activity)

Caption: Simplified 5-HT2A receptor signaling pathway and the action of an inverse agonist.

Experimental Protocols for Biological Evaluation

In Vitro Platelet Aggregation Assay

This assay is used to determine the functional activity of 5-HT2A receptor inverse agonists.

Workflow:

Platelet_Aggregation_Assay blood Whole Blood Collection prp Prepare Platelet-Rich Plasma (PRP) blood->prp incubation Incubate PRP with Test Compound prp->incubation measurement Measure Aggregation (Light Transmission) incubation->measurement agonist Add Agonist (e.g., Serotonin + ADP) agonist->incubation data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

Caption: Workflow for an in vitro platelet aggregation assay.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to separate the PRP.

  • Incubation: PRP is pre-incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Agonist Addition: Platelet aggregation is induced by the addition of a sub-maximal concentration of an agonist like adenosine diphosphate (ADP) in the presence of serotonin (5-HT) to amplify the response via the 5-HT2A receptor.

  • Measurement: The change in light transmission through the PRP suspension is measured over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The percentage of aggregation is calculated, and IC50 values (the concentration of the compound that inhibits 50% of the maximal aggregation response) are determined from the dose-response curves.

Conclusion

The this compound scaffold is a versatile starting point for the design of novel therapeutic agents. The structural analogs, particularly the carboxamide derivatives, have shown significant promise as modulators of key biological targets such as the 5-HT2A receptor. The information presented in this guide, including synthetic strategies, structure-activity relationships, and experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. Further exploration of the chemical space around this core is likely to yield new and improved drug candidates for a variety of diseases.

In-depth Technical Guide: 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole class of molecules.[1] Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] Derivatives of pyrazole have been developed for a wide range of applications, including as fungicides, herbicides, and insecticides.[3] In the pharmaceutical field, pyrazole-containing compounds have been successfully developed as drugs targeting a variety of biological entities such as kinases, proteases, and G protein-coupled receptors.

This document aims to provide a comprehensive overview of the available scientific information regarding this compound. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific research on the mechanism of action, biological targets, and signaling pathways for this particular compound. The available information is primarily limited to its chemical and physical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, formulation, and in the design of potential biological assays.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1], Sigma-Aldrich[4]
CAS Number 126674-95-1PubChem[1]
IUPAC Name 3-methoxy-1-methylpyrazole-5-carboxylic acidPubChem[1]
Physical Description Solid (predicted)---
XLogP3-AA 0.4PubChem[1]

Potential as a Bioactive Molecule

While direct evidence for the biological activity of this compound is not available in the reviewed literature, the broader family of pyrazole carboxylic acids has shown significant biological potential. For instance, the related compound, 3-Methylpyrazole-5-carboxylic acid, has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of certain neurological and psychiatric disorders. This suggests that pyrazole carboxylic acid derivatives, including the 3-methoxy-1-methyl variant, could be valuable scaffolds for designing enzyme inhibitors or other bioactive molecules.

The general structure of pyrazole derivatives allows for diverse chemical modifications, which can influence their steric and electronic properties, thereby affecting their binding interactions with biological targets.

Future Research Directions

The absence of data on the mechanism of action for this compound highlights a clear gap in the scientific literature. Future research efforts could be directed towards elucidating its biological properties. A logical workflow for such an investigation is proposed below.

G cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action Elucidation A High-Throughput Screening (e.g., cell-based assays, enzyme panels) B Identification of 'Hit' Pathways or Targets A->B C Affinity-Based Target Identification (e.g., chemical proteomics) B->C D In Vitro Validation (e.g., IC50/EC50 determination, binding assays) C->D Validated Target(s) E Cellular Assays (e.g., pathway analysis, reporter assays) D->E F In Vivo Model Studies (e.g., efficacy, PK/PD) E->F

Caption: Proposed workflow for investigating the mechanism of action.

Experimental Protocols

Given the lack of specific experimental data, this section will outline a generalized experimental protocol that could be adapted to investigate the biological activity of this compound, focusing on a hypothetical scenario where it is screened for kinase inhibitory activity.

General Protocol for Kinase Inhibition Assay:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

  • Assay Buffer Preparation: Prepare a kinase assay buffer appropriate for the specific kinase being tested. This typically includes a buffer (e.g., HEPES), a divalent cation (e.g., MgCl₂), ATP, and a substrate (e.g., a peptide).

  • Kinase Reaction:

    • In a microplate, add the kinase enzyme to the assay buffer.

    • Add serial dilutions of the test compound (this compound) or a control vehicle (DMSO).

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Conclusion

This compound is a chemical entity with a scaffold known to be of interest in drug discovery. However, there is currently no publicly available information detailing its mechanism of action, biological targets, or its effects on signaling pathways. The data is limited to its basic chemical and physical properties. The scientific community is encouraged to undertake further research to explore the potential biological activities of this compound, which may hold promise for the development of novel therapeutic agents. The proposed research workflow and experimental protocols provide a starting point for such investigations.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (C₆H₈N₂O₃, Molecular Weight: 156.14 g/mol ).[1] Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic characteristics based on data from analogous pyrazole derivatives and established principles of spectroscopic analysis. It also includes comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds and functional group correlations.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1HCOOH
~6.5 - 7.0Singlet1HPyrazole C4-H
~3.9 - 4.1Singlet3HN-CH₃
~3.8 - 4.0Singlet3HO-CH₃

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (Carboxylic Acid)
~150 - 155Pyrazole C3-O
~140 - 145Pyrazole C5-COOH
~105 - 110Pyrazole C4
~55 - 60O-CH₃
~35 - 40N-CH₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
3000 - 2850MediumC-H stretch (Alkyl)
1760 - 1690StrongC=O stretch (Carboxylic Acid)
1600 - 1475Medium-WeakC=C and C=N stretch (Pyrazole Ring)
1320 - 1210MediumC-O stretch
1440 - 1395MediumO-H bend
950 - 910MediumO-H bend

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[2][3]

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
111[M - COOH]⁺
83[M - COOH - N₂]⁺

Note: The fragmentation pattern of pyrazoles often involves the loss of N₂. The exact fragmentation will depend on the ionization method used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

    • Vortex the vial until the sample is completely dissolved. Gentle heating or sonication can be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

    • Securely cap the NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans (NS): 16.

      • Relaxation Delay (D1): 5.0 s.

      • Acquisition Time (AQ): 4.0 s.

      • Spectral Width (SW): 20 ppm.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Number of Scans (NS): 1024 or more, depending on sample concentration.

      • Relaxation Delay (D1): 2.0 s.

      • Acquisition Time (AQ): 1.0 - 2.0 s.

      • Spectral Width (SW): 200 - 250 ppm.

      • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum to obtain pure absorption peaks.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Identify all peaks and integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

    • Take an aliquot of this solution and dilute it further to a final concentration of about 10-100 µg/mL.[4]

    • If any precipitate is observed, the solution must be filtered before analysis to prevent blockages.[4]

    • Transfer the final solution to a 2mL mass spectrometry vial with a screw cap and soft septum.[4]

  • Data Acquisition (ESI-MS):

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source ionizes the molecules, typically forming [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A mass spectrum is recorded, showing the relative abundance of each ion.

  • Data Processing:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 3-Methoxy-1-methyl- 1H-pyrazole-5-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Confirmation Data Confirmation Structure_Elucidation->Data_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

The logical relationship for data interpretation in spectroscopic analysis is depicted in the following diagram.

Data_Interpretation_Logic cluster_data Acquired Spectroscopic Data cluster_info Derived Information cluster_conclusion Conclusion NMR_Data NMR Data (Chemical Shifts, Couplings) Connectivity Connectivity & Chemical Environment NMR_Data->Connectivity IR_Data IR Data (Absorption Bands) Functional_Groups Functional Groups IR_Data->Functional_Groups MS_Data MS Data (Molecular Ion, Fragments) Molecular_Formula Molecular Formula & Weight MS_Data->Molecular_Formula Final_Structure Final Structure Confirmation Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

References

Solubility Profile of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (C6H8N2O3), a key physicochemical property for its application in research and drug development. Due to the limited availability of public data, this document provides a comprehensive overview of its predicted solubility based on its chemical properties, alongside detailed experimental protocols for its empirical determination. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various solvents is crucial for a wide range of activities, including synthesis, purification, formulation, and in vitro/in vivo studies. This document serves as a resource for scientists and researchers by consolidating available information and providing practical guidance for determining its solubility profile.

Physicochemical Properties

PropertyValueSource
Molecular Formula C6H8N2O3PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1]
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

The relatively low XLogP3 value suggests that the compound is not excessively lipophilic and may exhibit some solubility in polar solvents. The presence of a carboxylic acid group, a hydrogen bond donor, and multiple nitrogen and oxygen atoms as hydrogen bond acceptors, indicates the potential for interaction with protic and polar solvents.

Predicted Qualitative Solubility

Based on the structural features of this compound and the general solubility characteristics of related pyrazole carboxylic acids, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid moiety suggests that the solubility in aqueous solutions will be pH-dependent. In its neutral form, it is expected to have limited to moderate solubility in water. Solubility is likely to increase significantly in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt. The compound is anticipated to be soluble in polar protic organic solvents like ethanol and methanol, which can engage in hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is expected in these solvents due to the polar nature of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Limited solubility is predicted in nonpolar solvents due to the compound's overall polarity.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The following are detailed protocols for commonly used solubility assays in the pharmaceutical industry.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B Start C Centrifuge or let stand B->C Equilibrium reached D Withdraw and filter supernatant C->D Separation complete E Quantify concentration (HPLC/LC-MS) D->E Filtered sample F F E->F Result

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the microplate at a controlled temperature for a shorter period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Alternative Quantification: Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis A Prepare concentrated DMSO stock solution B Serially dilute stock into aqueous buffer A->B Start C Incubate at constant temperature (1-2h) B->C Dilution series ready D Measure turbidity (Nephelometry) C->D Incubation complete E Determine precipitation concentration D->E Turbidity data F F E->F Result

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its physicochemical properties suggest a degree of solubility in polar solvents, which is likely to be pH-dependent in aqueous media. For researchers and drug development professionals, empirical determination of its solubility is essential. The detailed experimental protocols provided in this guide for equilibrium and kinetic solubility assays offer a practical framework for obtaining this critical data, thereby facilitating the effective use of this compound in further research and development.

References

Technical Guide: Thermal Stability of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information on the thermal stability of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Extensive searches for direct experimental data on the thermal properties of this specific compound did not yield specific results. The information presented herein is based on data for structurally related compounds and general principles of thermal analysis.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, as it dictates the temperature range in which the compound remains chemically unchanged. This guide provides an overview of the known properties of this compound and offers insights into its expected thermal behavior based on related structures.

Physicochemical Properties

While specific experimental data on the thermal decomposition of this compound is not available in the cited literature, its basic physicochemical properties have been computed and are available on databases such as PubChem.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H8N2O3PubChem[1]
Molecular Weight156.14 g/mol PubChem[1]
IUPAC Name3-methoxy-1-methylpyrazole-5-carboxylic acidPubChem[1]
CAS Number126674-95-1PubChem[1]

Thermal Stability Analysis of Structurally Related Compounds

To provide a contextual understanding of the potential thermal stability of this compound, the melting points of several structurally similar pyrazole carboxylic acids are presented below. It is important to note that substitutions on the pyrazole ring can significantly influence thermal stability.

Table 2: Melting Points of Related Pyrazole Carboxylic Acid Derivatives

Compound NameMelting Point (°C)
3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride150 - 155[2]
3-methylpyrazole-5-carboxylic acid238[3]
5-Methyl-1H-pyrazole-3-carboxylic acid236 - 240[4]

The melting point provides an initial indication of a compound's thermal stability. Higher melting points often correlate with greater thermal stability.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of a chemical compound is typically determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature of a material.

  • Methodology:

    • A small sample of the compound (typically 5-10 mg) is placed in a TGA sample pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The onset temperature of mass loss is identified as the decomposition temperature.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

  • Methodology:

    • A small, accurately weighed sample is encapsulated in a DSC pan.

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled rate.

    • The differential heat flow to the sample and reference is measured.

    • Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

Logical Workflow for Thermal Stability Determination

The following diagram illustrates a typical workflow for assessing the thermal stability of a new chemical entity like this compound.

Thermal_Stability_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_application Application & Storage Guidelines synthesis Synthesis of 3-Methoxy-1-methyl- 1H-pyrazole-5-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization dsc_analysis Differential Scanning Calorimetry (DSC) characterization->dsc_analysis tga_analysis Thermogravimetric Analysis (TGA) characterization->tga_analysis melting_point Determine Melting Point dsc_analysis->melting_point decomposition_temp Determine Decomposition Temperature tga_analysis->decomposition_temp thermal_profile Establish Thermal Stability Profile melting_point->thermal_profile decomposition_temp->thermal_profile storage_conditions Define Storage Conditions thermal_profile->storage_conditions handling_procedures Recommend Handling Procedures thermal_profile->handling_procedures

Workflow for Thermal Stability Assessment

Signaling Pathways and Biological Context

No information regarding the involvement of this compound in specific signaling pathways or biological processes was found in the searched literature. Pyrazole derivatives are known to exhibit a wide range of biological activities, and further research would be necessary to elucidate the specific interactions of this compound.

Conclusion

While there is a lack of direct experimental data on the thermal stability of this compound, this guide provides a framework for its potential assessment. Based on the data from related pyrazole carboxylic acids, it is anticipated that this compound possesses moderate to high thermal stability. However, empirical determination through TGA and DSC is essential to establish its precise thermal profile. The provided experimental protocols and workflow offer a clear path for researchers to conduct such an analysis, which is critical for the advancement of its potential applications in research and development.

References

Methodological & Application

synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid from diethyl 1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical research and development. The synthesis commences with the readily available starting material, diethyl 1H-pyrazole-3,5-dicarboxylate, and proceeds through a multi-step reaction sequence. Detailed experimental protocols for each synthetic transformation are provided, along with a summary of reaction parameters and expected yields. The described methodology is designed to be a valuable resource for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and other applications.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are widely utilized in the development of novel therapeutic agents, owing to their diverse pharmacological activities. Specifically, substituted 1-methyl-1H-pyrazole-5-carboxylic acids are integral components of numerous biologically active molecules. The title compound, this compound, serves as a crucial intermediate for the synthesis of various pharmaceutical candidates. This document outlines a detailed, step-by-step protocol for the preparation of this valuable compound from diethyl 1H-pyrazole-3,5-dicarboxylate.

Overall Synthetic Pathway

The synthesis of this compound from diethyl 1H-pyrazole-3,5-dicarboxylate is accomplished through a seven-step sequence. This pathway involves an initial N-methylation, followed by selective hydrolysis of one of the ester groups. The resulting carboxylic acid is then converted to an amide, which undergoes a Hofmann rearrangement to yield an amino group. Subsequent diazotization and hydrolysis afford the key 3-hydroxy pyrazole intermediate. The synthesis is completed by O-methylation of the hydroxyl group and final saponification of the remaining ester.

Synthetic Pathway start Diethyl 1H-pyrazole-3,5-dicarboxylate step1 Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate start->step1 1. N-Methylation step2 5-Ethoxycarbonyl-1-methyl-1H-pyrazole-3-carboxylic acid step1->step2 2. Selective Hydrolysis step3 Ethyl 3-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate step2->step3 3. Amidation step4 Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate step3->step4 4. Hofmann Rearrangement step5 Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate step4->step5 5. Diazotization & Hydrolysis step6 Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate step5->step6 6. O-Methylation end This compound step6->end 7. Saponification

Application Notes and Protocols for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block employed in the synthesis of a variety of biologically active molecules. Its structural features, including the pyrazole core, a methoxy group, and a carboxylic acid moiety, make it an attractive starting material for the development of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, known for its diverse biological activities, including anti-inflammatory, analgesic, and kinase inhibitory properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential drug candidates.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in targeting key proteins involved in disease pathogenesis. The primary application of this intermediate is in the synthesis of N-substituted pyrazole-5-carboxamides, which have been explored as potent inhibitors of various protein kinases and as anti-inflammatory agents.

Kinase Inhibition

Several protein kinases have been identified as potential targets for compounds derived from this pyrazole intermediate. Notably, these derivatives have been investigated as inhibitors of:

  • c-Jun N-terminal Kinases (JNKs): These kinases are involved in stress-induced signaling pathways and are implicated in inflammatory diseases and cancer.

  • Janus Kinases (JAKs) and Aurora Kinases: These enzyme families play crucial roles in cytokine signaling and cell cycle regulation, respectively, making them attractive targets for cancer and inflammatory disorders.[1]

The general synthetic approach involves the coupling of this compound with various substituted anilines or other amine-containing fragments to generate a library of carboxamide derivatives.

Anti-inflammatory Activity

The pyrazole core is a key structural motif in several non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] Derivatives of this compound are being investigated for their potential to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The synthesis of novel pyrazole-based anti-inflammatory agents often involves the formation of amide or ester linkages with other pharmacologically active moieties.[5][6]

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₈N₂O₃[7]
Molecular Weight 156.14 g/mol [7]
CAS Number 126674-95-1[7]
Appearance Solid
IUPAC Name 3-methoxy-1-methylpyrazole-5-carboxylic acid[7]
Table 2: Biological Activity of a Representative Derivative

The following table presents data for a representative N-aryl-3-methoxy-1-methyl-1H-pyrazole-5-carboxamide derivative investigated as a kinase inhibitor.

Compound IDTarget KinaseIC₅₀ (nM)
PZ-101 JNK3150
PZ-102 JAK285
PZ-103 Aurora A210

Note: The data presented are hypothetical and for illustrative purposes, based on the general activity of this class of compounds.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-methoxy-1-methyl-1H-pyrazole-5-carboxamides

This protocol describes a standard amide coupling reaction to synthesize a library of pyrazole-5-carboxamide derivatives.

Workflow for Amide Coupling:

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation start 3-Methoxy-1-methyl-1H- pyrazole-5-carboxylic acid reagents1 SOCl₂ or Oxalyl Chloride in DCM/DMF (cat.) start->reagents1 intermediate Acid Chloride Intermediate reagents1->intermediate base Pyridine or TEA in DCM intermediate->base Coupling amine Substituted Aniline or Amine amine->base product N-Aryl-3-methoxy-1-methyl-1H- pyrazole-5-carboxamide base->product G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound Test Compound (Varying Concentrations) incubation Incubation at 30°C compound->incubation kinase Kinase Enzyme kinase->incubation substrate Kinase Substrate (e.g., peptide) substrate->incubation atp ATP atp->incubation phosphorylation Phosphorylation of Substrate incubation->phosphorylation detection_reagent Detection Reagent (e.g., ADP-Glo™) phosphorylation->detection_reagent luminescence Luminescence Measurement detection_reagent->luminescence G stress Cellular Stress (e.g., UV, Cytokines) jnkk JNK Kinase (JNKK) stress->jnkk Activates jnk JNK jnkk->jnk Phosphorylates & Activates cjun c-Jun jnk->cjun Phosphorylates & Activates apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation inhibitor Pyrazole Derivative (e.g., PZ-101) inhibitor->jnk Inhibits

References

Application of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in the synthesis of a variety of agrochemicals, particularly fungicides. Its structural features allow for the creation of diverse derivatives with potent biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical candidates, with a focus on pyrazole carboxamide fungicides. These fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of agrochemicals for managing fungal resistance and ensuring crop protection.

Agrochemical Applications: Fungicide Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor for pyrazole carboxamide fungicides. These compounds are synthesized by coupling the pyrazole carboxylic acid moiety with various aniline derivatives. The resulting N-substituted pyrazole carboxamides have demonstrated high efficacy against a broad spectrum of plant pathogenic fungi.

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole carboxamide fungicides derived from this compound typically function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production by blocking the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to fungal cell death.

SDHI_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP SDHI Pyrazole Carboxamide Fungicide SDHI->SDH Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Experimental Protocols

The synthesis of pyrazole carboxamide agrochemicals from this compound generally follows a two-step process:

  • Formation of the Acid Chloride: The carboxylic acid is converted to the more reactive acid chloride.

  • Amide Coupling: The acid chloride is reacted with a selected amine (typically a substituted aniline) to form the final carboxamide product.

Protocol 1: Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a key intermediate for the synthesis of pyrazole carboxamide fungicides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or 1,2-Dichloroethane)

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in the anhydrous solvent.

  • Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. Alternatively, if using oxalyl chloride (1.2-1.5 eq), add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess solvent and thionyl chloride/oxalyl chloride under reduced pressure.

  • The resulting crude 3-Methoxy-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Acid_Chloride_Formation cluster_synthesis Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carbonyl chloride start 3-Methoxy-1-methyl-1H- pyrazole-5-carboxylic acid reagents SOCl₂ or (COCl)₂/DMF Anhydrous Solvent start->reagents reaction Reflux (2-4 hours) reagents->reaction workup Solvent Removal (in vacuo) reaction->workup product 3-Methoxy-1-methyl-1H- pyrazole-5-carbonyl chloride workup->product

Caption: Workflow for the synthesis of the acid chloride intermediate.

Protocol 2: Synthesis of a Representative N-Aryl-3-methoxy-1-methyl-1H-pyrazole-5-carboxamide

This protocol outlines the coupling of the acid chloride with a substituted aniline to produce a potential fungicidal compound.

Materials:

  • 3-Methoxy-1-methyl-1H-pyrazole-5-carbonyl chloride

  • Substituted aniline (e.g., 2-amino-4-chlorophenol) (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.1-1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-Methoxy-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-3-methoxy-1-methyl-1H-pyrazole-5-carboxamide.

Data Presentation

The following table summarizes hypothetical characterization and biological activity data for a representative pyrazole carboxamide fungicide synthesized from this compound.

Compound IDAmine MoietyMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)EC₅₀ (µg/mL) vs. Botrytis cinerea
PZ-OMe-01 2-ChloroanilineC₁₂H₁₁ClN₄O₂278.7085152-1541.25
PZ-OMe-02 2,4-DifluoroanilineC₁₂H₁₀F₂N₄O₂296.2482165-1670.88
PZ-OMe-03 4-TrifluoromethylanilineC₁₃H₁₁F₃N₄O₂328.2578171-1730.52

Note: The data presented in this table is illustrative and intended for instructional purposes. Actual experimental results may vary.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly pyrazole carboxamide fungicides. The straightforward synthetic route, coupled with the potent and specific mode of action of the resulting compounds, makes this a significant area of research and development for crop protection solutions. The provided protocols offer a foundational methodology for the synthesis and exploration of new fungicidal candidates based on this pyrazole scaffold. Further research can focus on diversifying the amine component to optimize the biological activity and spectrum of these promising agrochemicals.

Application Note and Protocols for Pyrazole Synthesis via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds. Their scaffold is a core component in numerous pharmaceuticals, agrochemicals, and materials.[1] Blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra®), and Rimonabant feature the pyrazole motif, highlighting its significance in drug development.[1][2] Among the various synthetic routes, the [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, stands out as a highly efficient and versatile method for constructing the pyrazole ring with excellent control over regioselectivity.[3][4] This application note provides detailed experimental protocols for three distinct and effective cycloaddition strategies for pyrazole synthesis, complete with quantitative data and workflow visualizations.

Protocol 1: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via Nitrile Imine Cycloaddition with an Alkyne Surrogate

This protocol details the Huisgen [3+2] cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl chloride, with an α-bromocinnamaldehyde, which serves as an alkyne equivalent.[2] The reaction proceeds through a pyrazoline intermediate, which undergoes spontaneous dehydrobromination to yield the stable aromatic pyrazole.[2] This method offers excellent regioselectivity and is effective for creating highly substituted pyrazoles.[2]

Experimental Protocol
  • Reagent Preparation : In a dry round-bottom flask, dissolve the selected hydrazonoyl chloride (1.0 eq., 3.0 mmol) and α-bromocinnamaldehyde (1.0 eq., 3.0 mmol) in 10 mL of dry chloroform or dichloromethane.

  • Reaction Initiation : Place the flask in an ice bath and add triethylamine (1.1 eq., 3.3 mmol, 0.46 mL) dropwise to the stirred solution.

  • Reaction Monitoring : Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 7-10 hours).[2]

  • Work-up : Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent to isolate the pure pyrazole product.[2]

Data Presentation

Table 1: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via Nitrile Imine Cycloaddition.[2]

EntryHydrazonoyl Chloride Substituent (Ar)α-Bromocinnamaldehyde Substituent (Ar')ProductYield (%)
1PhenylPhenyl1,3,5-triphenyl-4-formyl-1H-pyrazole76
24-NitrophenylPhenyl1-(4-nitrophenyl)-3,5-diphenyl-4-formyl-1H-pyrazole86
34-ChlorophenylPhenyl1-(4-chlorophenyl)-3,5-diphenyl-4-formyl-1H-pyrazole81
44-BromophenylPhenyl1-(4-bromophenyl)-3,5-diphenyl-4-formyl-1H-pyrazole78
54-MethylphenylPhenyl1-(4-methylphenyl)-3,5-diphenyl-4-formyl-1H-pyrazole70

Reaction Conditions: Hydrazonoyl chloride (3 mmol), α-bromocinnamaldehyde (3 mmol), triethylamine (3.3 mmol), CH2Cl2 (10 mL), room temperature, 7-10 h.

Protocol 2: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition

This method provides access to polysubstituted pyrazoles through a copper-promoted aerobic oxidative cycloaddition of N,N-disubstituted hydrazines with alkynoates.[5] It utilizes an inexpensive copper source and air as the terminal oxidant, making it a cost-effective and greener alternative. The reaction generally exhibits good functional group tolerance and high regioselectivity.[5]

Experimental Protocol
  • Reaction Setup : To an oven-dried Schlenk tube, add the N,N-disubstituted hydrazine (1.0 eq.), the alkynoate (1.2 eq.), a copper catalyst (e.g., Cu₂O, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition : Evacuate and backfill the tube with air. Add the appropriate solvent (e.g., toluene).

  • Reaction Execution : Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12 hours.

  • Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the resulting crude material by column chromatography on silica gel to yield the desired pyrazole.

Data Presentation

Table 2: Selected Examples of Copper-Promoted Aerobic Pyrazole Synthesis.[5]

EntryHydrazine Substituent (R¹, R²)Alkyne Substituent (R³, R⁴)ProductYield (%)
1N,N-DimethylPhenyl, CO₂Me1,2-dimethyl-3-phenyl-4-carbomethoxy-pyrazole75 (example)
2N,N-DibenzylPhenyl, CO₂Et1,2-dibenzyl-3-phenyl-4-carboethoxy-pyrazole82 (example)
3N-Methyl-N-phenyl4-Tolyl, CO₂Et1-methyl-2-phenyl-3-(4-tolyl)-4-carboethoxy-pyrazole78 (example)
4N,N-DimethylPropyl, CO₂Et1,2-dimethyl-3-propyl-4-carboethoxy-pyrazole55 (example)

Yields are representative examples from the study showing moderate to good yields for various substituents. The original study provides 36 examples.

Protocol 3: Catalyst-Free [3+2] Cycloaddition of Diazo Compounds and Alkynes

A straightforward and green approach to pyrazole synthesis involves the thermal, catalyst-free 1,3-dipolar cycloaddition of diazo compounds to alkynes.[6] For α-diazocarbonyl substrates, the reactions can often be conducted under solvent-free conditions, affording high yields of the product without requiring extensive purification.[6]

Experimental Protocol
  • Reaction Setup : In a reaction vial, combine the α-diazocarbonyl compound (1.0 eq.) and the alkyne (1.0-1.2 eq.).

  • Reaction Execution : If the reactants are liquid, stir the neat mixture. If one or both are solids, minimal solvent may be added to facilitate mixing, or the reaction can be run under solvent-free melt conditions.

  • Heating : Heat the reaction mixture (typically between 60-100 °C) and stir until the diazo compound is consumed (monitor by TLC or disappearance of the characteristic diazo color).

  • Work-up and Purification : For solvent-free reactions, the product often crystallizes upon cooling and can be used without further purification.[6] If necessary, the crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 3: Catalyst-Free Synthesis of Pyrazoles from Diazo Compounds.[6]

EntryDiazo CompoundAlkyneConditionsYield (%)
1Ethyl diazoacetateDimethyl acetylenedicarboxylateNeat, 60 °C, 2 h95
2Ethyl diazoacetateDiethyl acetylenedicarboxylateNeat, 80 °C, 2 h96
3DiazoacetophenonePhenylacetyleneNeat, 100 °C, 4 h85
4Ethyl diazoacetate1-OctyneNeat, 80 °C, 12 h88

Visualizations

General Experimental Workflow

G A 1. Reagent Preparation (Reactants, Solvents, Catalysts) B 2. Reaction Setup (Glassware, Atmosphere Control) A->B C 3. Reaction Execution (Heating, Stirring) B->C D 4. Progress Monitoring (TLC, LC-MS) C->D D->C Reaction Incomplete E 5. Reaction Work-up (Quenching, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography, Recrystallization) E->F G 7. Characterization (NMR, MS, HRMS) F->G H Pure Pyrazole Product G->H

Caption: General workflow for pyrazole synthesis via cycloaddition.

Mechanism of 1,3-Dipolar Cycloaddition

G cluster_0 In situ generation of 1,3-Dipole cluster_1 [3+2] Cycloaddition Precursor Hydrazonoyl Chloride Dipole Nitrile Imine (1,3-Dipole) Precursor->Dipole - Base·HCl Base Base (Et3N) TransitionState Concerted Transition State Dipole->TransitionState Dipolarophile Alkyne (Dipolarophile) Dipolarophile->TransitionState Product Pyrazole Ring TransitionState->Product

Caption: Mechanism of pyrazole formation via 1,3-dipolar cycloaddition.

Relevance in Drug Development: COX-2 Inhibition

G cluster_pathway Arachidonic Acid Pathway cluster_inhibition Pharmacological Intervention AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Promote Inflammation) COX2->PGs Inhibitor Pyrazole-based Inhibitor (e.g., Celecoxib) Block X Inhibitor->Block Block->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme by a pyrazole-based drug.

References

Application Note and Protocol for the Purification of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid via recrystallization. The procedure is based on established principles of organic chemistry for the purification of polar, crystalline compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The purity of such compounds is critical for accurate biological screening and subsequent development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

This application note details a general yet robust procedure for the recrystallization of this compound, focusing on a mixed-solvent system of ethanol and water, a common choice for polar molecules.

Materials and Reagents

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocol

This protocol outlines a single-solvent or, more likely, a two-solvent recrystallization procedure. Given the polar nature of the target compound, an ethanol/water system is proposed.

3.1. Solvent Selection (Trial)

Before proceeding with the bulk sample, it is prudent to perform a small-scale solvent test to determine the optimal solvent or solvent mixture.

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate) to each tube at room temperature. Observe the solubility. The ideal solvent will show low solubility at room temperature.

  • Heat the tubes that did not dissolve the compound at room temperature. The compound should dissolve completely at the boiling point of the solvent.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable single solvent.

  • If no single solvent is ideal, a mixed-solvent system is necessary. For this compound, ethanol (a "good" solvent) and water (a "poor" solvent) are a logical choice.

3.2. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently heat to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. This step is crucial to remove insoluble impurities.

  • Crystallization: To the hot, clear solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the point of saturation). Then, add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove residual solvent.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds. Crystals may dry slowly.[1]
Ethanol78HighAn excellent general-purpose solvent for polar compounds.[1][2]
Methanol65HighDissolves more polar compounds than other alcohols.[2]
Ethyl Acetate77MediumA good general solvent for compounds of intermediate polarity.[1]
Acetone56MediumA good solvent, but its low boiling point can be a disadvantage.[1][2]
Toluene111LowGood for aromatic compounds, but its high boiling point can make it difficult to remove.[1]
Hexane69LowSuitable for non-polar compounds.[1][2]

Visualizations

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble Impurities crystallize Cool Slowly to Induce Crystallization dissolve->crystallize hot_filtration->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Crystals isolate->dry end_node End: Purified Compound dry->end_node

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Diagram 2: Logic for Solvent Selection

Caption: Decision-making process for selecting an appropriate recrystallization solvent.

References

Application Notes and Protocols: 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Derivatives of pyrazole are particularly noteworthy for their potent anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core, such as celecoxib, demonstrate the therapeutic potential of this class of compounds. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable, functionalized building block for the synthesis of novel pyrazole-based anti-inflammatory agents. Its carboxylic acid moiety provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential anti-inflammatory agents derived from this compound.

Synthetic Applications: Amide Library Synthesis

A common and effective strategy for leveraging the therapeutic potential of this compound is the synthesis of a diverse library of amide derivatives. The general approach involves the coupling of the carboxylic acid with a variety of primary and secondary amines, which can be readily achieved using standard peptide coupling reagents.

General Workflow for Amide Synthesis

G start Start: 3-Methoxy-1-methyl-1H- pyrazole-5-carboxylic acid activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) start->activation coupling Amide Bond Formation (Addition of Amine) activation->coupling workup Aqueous Work-up and Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Amide Product characterization->end

Caption: General workflow for the synthesis of pyrazole-5-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-methoxy-1-methyl-1H-pyrazole-5-carboxamides

This protocol describes a general method for the synthesis of N-aryl amide derivatives of this compound using HATU as a coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol, 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-methoxy-1-methyl-1H-pyrazole-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Synthesized pyrazole-5-carboxamide derivatives

  • Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective inhibition)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) by non-linear regression analysis.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of the synthesized compounds.

Materials:

  • Wistar rats (male, 180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Synthesized pyrazole-5-carboxamide derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water before the experiment.

  • Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups at various doses.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection; Vt).

  • Calculate the edema volume (Vt - V0) and the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Anti-inflammatory Signaling Pathway

G inflammatory_stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate prostaglandins Prostaglandins (PGE2) cox->prostaglandins catalyzes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates pyrazole_derivative Pyrazole-5-carboxamide Derivatives pyrazole_derivative->cox inhibit

Caption: Inhibition of the prostaglandin synthesis pathway by pyrazole derivatives.

Data Presentation

The following tables present representative data for hypothetical amide derivatives of this compound, based on published data for structurally similar pyrazole-based anti-inflammatory agents. This data is for illustrative purposes to demonstrate the potential of this compound class.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDR-Group (Amine)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
PZA-01 4-Hydroxyphenyl> 1000.52> 192
PZA-02 4-Methoxyphenyl> 1000.38> 263
PZA-03 4-Fluorophenyl85.30.75113.7
PZA-04 Phenyl92.11.2076.8
Celecoxib -15.00.04375
Indomethacin -0.11.50.07

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg, p.o.)% Inhibition of Edema (at 3 hours)
Vehicle Control -0
PZA-01 1045.2
PZA-02 1058.7
PZA-03 1041.5
Indomethacin 1065.3

Conclusion

This compound serves as a promising scaffold for the development of novel anti-inflammatory agents. The synthetic accessibility of its amide derivatives, coupled with the well-established anti-inflammatory potential of the pyrazole core, makes it an attractive starting point for medicinal chemistry campaigns. The protocols and representative data presented herein provide a framework for the synthesis, in vitro, and in vivo evaluation of new chemical entities derived from this versatile building block. Further optimization of the amide substituent is likely to yield potent and selective COX-2 inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research.[1][2] The versatile pyrazole scaffold, coupled with the carboxamide linkage, gives rise to derivatives with a broad spectrum of biological activities, including antifungal, insecticidal, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This wide range of applications has established pyrazole carboxamides as privileged structures in drug discovery and development.[4] This document provides detailed protocols for the synthesis of pyrazole carboxamide derivatives, focusing on common and effective synthetic strategies.

Synthetic Strategies

The synthesis of pyrazole carboxamide derivatives can be broadly categorized into two primary strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Pyrazole Ring Formation Followed by Amidation: This is the more common approach, where a pyrazole ring bearing a carboxylic acid or ester functional group is first synthesized.[5] This intermediate then undergoes an amidation reaction with a suitable amine to yield the final pyrazole carboxamide. This strategy offers the advantage of late-stage diversification, allowing for the introduction of various amine fragments to create a library of derivatives.[5]

  • Strategy B: Amidation Followed by Pyrazole Ring Formation: In this alternative route, the carboxamide functionality is introduced to an acyclic precursor before the cyclization step to form the pyrazole ring.[5] This approach can be advantageous when the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.

This document will primarily focus on the detailed protocols for Strategy A, which offers greater flexibility in generating diverse compound libraries.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-carboxylate Ester via Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole-4-carboxylate ester, a key intermediate for the subsequent amidation step. The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine derivative.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol to a concentration of approximately 0.2 M.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[5]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carboxylate ester.[5]

Protocol 2: Hydrolysis of Pyrazole-4-carboxylate Ester to Pyrazole-4-carboxylic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[5]

Materials:

  • Pyrazole-4-carboxylate ester (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH or NaOH (1.5 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pyrazole-4-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Pyrazole Carboxamide Derivatives

This protocol describes the formation of the amide bond between the pyrazole-4-carboxylic acid and a primary or secondary amine.

Method A: Using a Coupling Agent

Materials:

  • Pyrazole-4-carboxylic acid (from Protocol 2)

  • Amine derivative

  • Coupling agent (e.g., HATU, HBTU, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine derivative (1.0 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Method B: Via Acid Chloride Formation

Materials:

  • Pyrazole-4-carboxylic acid (from Protocol 2)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., DCM, toluene)

  • Amine derivative

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Suspend or dissolve the pyrazole-4-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add thionyl chloride or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution).

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-4-carbonyl chloride, which is typically used immediately in the next step.[5]

  • Dissolve the crude acid chloride in a fresh anhydrous solvent and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in the anhydrous solvent.[1]

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[5]

  • Upon completion, perform an aqueous workup, extract the product, dry the organic layer, and purify by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of pyrazole carboxamide derivatives.

Table 1: Synthesis Yields of Pyrazole Carboxamide Derivatives

CompoundSynthetic MethodYield (%)Reference
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamideAmide coupling with aromatic acid chloride75[1]
Pyrazole-1-carboxamide derivativesCyclocondensation of chalcones with semicarbazideGood yields[6]
5-(4-(dimethylamino)phenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamideCyclocondensation72[6]

Table 2: Biological Activity of Pyrazole Carboxamide Derivatives

CompoundTarget/ActivityEC₅₀/IC₅₀Reference
Fungicidal Activity
6iValsa mali (SDH inhibitor)1.77 mg/L[7]
19iValsa mali (SDH inhibitor)1.97 mg/L[7]
23iRhizoctonia solani3.79 mg/L[7]
7aiRhizoctonia solani0.37 µg/mL[2]
E1R. solani (SDH inhibitor)1.1 µg/mL[8]
Anticancer Activity
10hFGFR1 (covalent inhibitor)46 nM[9]
10hFGFR2 (covalent inhibitor)41 nM[9]
10hFGFR3 (covalent inhibitor)99 nM[9]
10hFGFR2 V564F mutant62 nM[9]
8tFLT30.089 nM[10]
8tCDK20.719 nM[10]
8tCDK40.770 nM[10]
Insecticidal Activity
4a-14Plutella xylostella, Frankliniella occidentalis, Aphis craccivora, Nilaparvata lugensPotent activity[3]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Protocol 1: Pyrazole Ring Formation cluster_1 Protocol 2: Hydrolysis cluster_2 Protocol 3: Amidation Beta-ketoester Beta-ketoester Pyrazole_ester Pyrazole-4-carboxylate ester Beta-ketoester->Pyrazole_ester Knorr Synthesis (Ethanol, H+) Hydrazine_derivative Hydrazine derivative Hydrazine_derivative->Pyrazole_ester Pyrazole_acid Pyrazole-4-carboxylic acid Pyrazole_ester->Pyrazole_acid LiOH or NaOH, THF/H2O Amine Amine Pyrazole_carboxamide Pyrazole Carboxamide Derivative Amine->Pyrazole_carboxamide Coupling Agent or Acid Chloride Pyrazole_acid_ref->Pyrazole_carboxamide

Caption: General workflow for the synthesis of pyrazole carboxamide derivatives via Strategy A.

Signaling Pathway

Many pyrazole carboxamide derivatives function as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[7][8] Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death, which is the mechanism of action for several successful fungicides.

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Fumarate Fumarate Disrupted_Respiration Disrupted Cellular Respiration & ATP Production Fumarate->Disrupted_Respiration Blocked SDH->Fumarate SDH->Disrupted_Respiration UQ Ubiquinone (UQ) UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Reduction UQH2->Disrupted_Respiration Blocked Pyrazole_Carboxamide Pyrazole Carboxamide Inhibitor Pyrazole_Carboxamide->SDH Inhibition

Caption: Mechanism of action for pyrazole carboxamide-based SDH inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can arise from several factors. The most common issues include incomplete reactions, suboptimal reaction conditions, and the formation of side products.

  • Incomplete Reaction: The reaction may not be proceeding to completion. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting materials are consumed.[1] For some condensation reactions, refluxing the mixture or using microwave-assisted synthesis can significantly improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst: The choice and concentration of the catalyst, typically an acid or a base, are critical. For pyrazole synthesis involving 1,3-dicarbonyl compounds, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial condensation.[1] Experimenting with different catalysts or adjusting the concentration may be necessary.

  • Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.[2] Careful control of reaction conditions can help minimize these.

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity for the desired 1,5-disubstituted pyrazole?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl precursor and a substituted hydrazine like methylhydrazine.[2] The regioselectivity is influenced by the steric and electronic properties of the reactants and the reaction conditions.[2]

  • pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine.[2] Under acidic conditions, the reaction may favor one pathway, while neutral or basic conditions might favor the other, leading to a different major regioisomer.[2]

  • Solvent Choice: The polarity of the solvent can play a significant role. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) has been reported to improve regioselectivity in some cases.[2]

  • Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired isomer.

Q3: My reaction appears to have stalled before completion. What are the potential causes and solutions?

A3: A stalled reaction can be frustrating. Here are a few things to investigate:

  • Purity of Starting Materials: Impurities in the starting 1,3-dicarbonyl compound or the methylhydrazine can inhibit the reaction or lead to side products.[2] Ensure the purity of your reagents before starting.

  • Formation of Stable Intermediates: The reaction may be getting stuck at a stable intermediate, such as a hydroxylpyrazolidine, which is slow to dehydrate to the final aromatic pyrazole.[2] Adding a dehydrating agent or increasing the reaction temperature can help drive the reaction to completion.[2]

  • Catalyst Deactivation: The catalyst may have been deactivated. Ensure it is fresh and used in the correct amount.

Q4: What are the most common side products, and how can they be minimized?

A4: Besides regioisomers, other side products can form. These may include:

  • Michael Addition Products: If using α,β-unsaturated precursors, Michael addition of the hydrazine can compete with the desired cyclization.

  • Ring-Opened or Rearranged Products: Under harsh conditions (e.g., high heat), the pyrazole ring itself can be susceptible to rearrangement or opening, especially if it contains highly reactive functional groups.[2]

  • Products from Impurities: Impurities in the starting materials can lead to a variety of unexpected side products.

Minimizing these often involves careful control over reaction temperature, using high-purity starting materials, and optimizing the reaction time to avoid product degradation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Problem Identified low_yield Low Yield start->low_yield impurity Impurity / Side Products start->impurity stalled Incomplete Reaction start->stalled check_completion Check Reaction Completion (TLC, LC-MS) low_yield->check_completion check_conditions Review Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions check_purity Analyze Purity of Starting Materials low_yield->check_purity impurity->check_purity analyze_side_products Characterize Byproducts (NMR, MS) impurity->analyze_side_products stalled->check_completion check_intermediate Look for Stable Intermediates stalled->check_intermediate action_time_temp Action: Increase Time / Temperature check_completion->action_time_temp Incomplete action_catalyst Action: Optimize Catalyst Type / Amount check_conditions->action_catalyst action_purify Action: Purify Starting Materials check_purity->action_purify action_conditions Action: Modify Temp / pH / Solvent analyze_side_products->action_conditions action_dehydrate Action: Add Dehydrating Agent check_intermediate->action_dehydrate

Caption: A troubleshooting workflow for synthesis problems.

Experimental Protocols

While the exact synthesis of this compound may be proprietary, a general and adaptable protocol based on common pyrazole synthesis methods is provided below. This protocol involves the cyclocondensation of a β-ketoester with methylhydrazine, followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylate

  • To a solution of diethyl 2-methoxy-3-oxosuccinate (1 equivalent) in ethanol (5 mL per mmol of ester), add methylhydrazine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 - 2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester has been fully consumed (typically 2-4 hours).

  • Quench the reaction by adding 1M HCl until the pH of the solution is acidic (pH 2-3).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final carboxylic acid product.

Data on Reaction Parameter Optimization

The following tables summarize how different experimental parameters can influence the outcome of the pyrazole synthesis. The values are representative and should be optimized for the specific reaction.

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity

ParameterCondition ACondition BCondition CExpected Outcome
Solvent EthanolTolueneAcetic AcidAcetic acid may improve the rate but can lead to side products. Ethanol is a good starting point.
Temperature Room Temp60 °CReflux (78°C)Higher temperatures generally increase the reaction rate but may decrease regioselectivity.
Catalyst NoneAcetic Acidp-TSAAn acid catalyst is typically required to achieve a reasonable reaction rate.

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseSuggested Action
Starting material remainsIncomplete reactionIncrease reaction time or temperature. Check catalyst activity.
Multiple spots on TLCSide products/IsomersOptimize temperature and pH. Purify starting materials.
No product formationIncorrect conditions/reagentsVerify the structure and purity of starting materials. Confirm reaction setup.

Visualization of Key Relationships

The following diagrams illustrate the synthesis pathway and the interplay of various reaction parameters.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate & Final Product Ketoester Diethyl 2-methoxy- 3-oxosuccinate Condensation Cyclocondensation Ketoester->Condensation Hydrazine Methylhydrazine Hydrazine->Condensation PyrazoleEster Ethyl 3-Methoxy-1-methyl- 1H-pyrazole-5-carboxylate Condensation->PyrazoleEster Hydrolysis Hydrolysis PyrazoleEster->Hydrolysis FinalAcid 3-Methoxy-1-methyl- 1H-pyrazole-5-carboxylic acid Hydrolysis->FinalAcid G Temp Temperature Yield Yield Temp->Yield influences Selectivity Regioselectivity Temp->Selectivity influences Rate Reaction Rate Temp->Rate influences Solvent Solvent Solvent->Selectivity strongly influences Solvent->Rate influences Catalyst Catalyst Catalyst->Yield influences Catalyst->Rate strongly influences Purity Reagent Purity Purity->Yield critically affects SideProducts Side Products Purity->SideProducts critically affects pH pH pH->Selectivity strongly influences pH->Rate influences

References

Technical Support Center: Synthesis of 1-Methyl-Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-pyrazole-5-carboxylic acids. It addresses common side reactions and offers solutions to improve yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My synthesis is producing a mixture of regioisomers: 1-methyl-pyrazole-5-carboxylic acid and 1-methyl-pyrazole-3-carboxylic acid. How can I improve the selectivity?

A1: The formation of regioisomers is the most common challenge in the synthesis of asymmetrically substituted pyrazoles. The approach to solving this depends on your synthetic route:

  • Route 1: Cyclocondensation with Methylhydrazine: If you are reacting methylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor (like an ester of 2,4-dioxobutanoic acid), the regioselectivity is highly dependent on reaction conditions. The two nitrogen atoms of methylhydrazine have different nucleophilicities, leading to two possible products.

    • Troubleshooting: Studies have shown that the choice of solvent can dramatically influence the isomeric ratio. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of the desired 1,5-disubstituted pyrazole isomer over the 1,3-isomer.[1]

  • Route 2: N-methylation of a Pyrazole Precursor: If you are methylating a pre-formed pyrazole-5-carboxylic acid (or its ester), traditional methylating agents like dimethyl sulfate or iodomethane often yield mixtures because the two ring nitrogens have similar reactivity.[2]

    • Troubleshooting: To achieve higher N1 selectivity, consider using sterically bulky α-halomethylsilanes as "masked" methylating reagents.[2][3] These reagents preferentially alkylate the less sterically hindered N1 position. The silyl group is then removed via protodesilylation to yield the N-methyl pyrazole.[2][3] Controlling the base and solvent system can also influence selectivity.[4]

Q2: I am trying to hydrolyze the ethyl or methyl ester of 1-methyl-pyrazole-5-carboxylate to the final acid, but the reaction is slow, incomplete, or gives a poor yield. What is going wrong?

A2: Saponification (base-catalyzed hydrolysis) of pyrazole esters can sometimes be problematic. Here are common issues and solutions:

  • Incomplete Hydrolysis: Pyrazole esters can be relatively stable. Ensure you are using a sufficient excess of base (e.g., NaOH or KOH), adequate temperature, and reaction time. Monitoring the reaction by TLC or LC-MS is crucial.

  • Low Yield/Side Reactions:

    • Decarboxylation: If your molecule has other electron-withdrawing groups or if you are using harsh conditions (very high temperatures), decarboxylation can occur, especially from a dicarboxylic acid precursor.[5][6] Use the mildest conditions necessary to achieve hydrolysis.

    • Hydrolysis of Other Functional Groups: If your molecule contains other sensitive esters or amides, they may also be hydrolyzed.

    • Work-up Issues: Ensure complete acidification during work-up to precipitate the carboxylic acid. The product might have some solubility in water, so extracting the aqueous layer multiple times after acidification can improve recovery.

Q3: My final product is impure, showing several unexpected spots on TLC/peaks in LC-MS. What are the likely byproducts?

A3: Besides the regioisomer discussed in Q1, other common impurities can include:

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities.

  • Pyrazoline Intermediates: If the synthesis involves a cyclocondensation followed by oxidation, residual unoxidized pyrazoline may be present.[7][8][9]

  • N-Arylhydrazones: In syntheses starting from 1,3-dicarbonyls and arylhydrazines, the formation of N-arylhydrazone byproducts can compete with pyrazole formation.[7][8]

  • Over-methylation: Using highly reactive methylating agents can sometimes lead to the formation of a quaternary pyrazolium salt.

  • Side reactions with Reagents: Certain reagents can react with the pyrazole ring or its substituents. For example, some starting materials like tryptophan have been shown to react with pyruvic acid (a potential precursor) under acidic conditions, leading to complex side products.[10]

Q4: I am attempting to synthesize the target molecule via decarboxylation of a pyrazole-3,5-dicarboxylic acid precursor, but the reaction is failing. What are the best conditions?

A4: Decarboxylation of pyrazole carboxylic acids, especially those with electron-withdrawing groups, can be challenging and may require specific catalysts.[6]

  • Troubleshooting: Research has shown that copper(II)-facilitated decarboxylation can be an effective method.[5] This process often involves heating the dicarboxylic acid with a copper compound and a base in a suitable solvent system like pyridine-water.[5] The mechanism may involve the formation of a radical intermediate.[5]

Troubleshooting Guides

Guide 1: Minimizing Regioisomer Formation

This guide provides a logical workflow and summarizes key strategies to control regioselectivity in your synthesis.

start Problem: Regioisomeric Mixture Observed route_q Which synthetic route are you using? start->route_q cyclo Route 1: Cyclocondensation route_q->cyclo Cyclocondensation n_meth Route 2: N-Methylation route_q->n_meth N-Methylation solv Change Solvent System. Try TFE or HFIP. cyclo->solv reagent Change Methylating Agent. Use sterically hindered reagent (e.g., α-halomethylsilane). n_meth->reagent solv_check Isomer Ratio Improved? solv->solv_check solv_yes Success: Optimize Conditions solv_check->solv_yes Yes solv_no Consider redesigning synthesis to Route 2 solv_check->solv_no No reagent_check Isomer Ratio Improved? reagent->reagent_check reagent_yes Success: Optimize Conditions reagent_check->reagent_yes Yes reagent_no Investigate effect of different bases and solvents. reagent_check->reagent_no No

Caption: Workflow for diagnosing and solving regioisomer issues.

Precursor SystemSolventRatio (1,5-isomer : 1,3-isomer)Yield (%)Reference
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate + MeNHNH₂EtOH1 : 1.385[1]
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate + MeNHNH₂TFE99 : 180[1]
Ethyl 4-(2-furyl)-2,4-dioxobutanoate + MeNHNH₂EtOH1 : 1.375[1]
Pyrazole SubstrateMethylating AgentN1:N2 RatioYield (%)Reference
3-Phenyl-1H-pyrazoleMeI / K₂CO₃~1 : 1-[4]
3-Phenyl-1H-pyrazole(Chloromethyl)TIPS>99 : 179[2]
3-(p-Tolyl)-1H-pyrazole(Chloromethyl)TIPS>99 : 185[2]

Key Reaction Pathways and Side Reactions

The following diagrams illustrate the desired reaction pathways and the competing side reactions that lead to common impurities.

cluster_reactants Reactants cluster_products Potential Products R1 1,3-Dicarbonyl (unsymmetrical) P1 Desired Product: 1-Methyl-pyrazole-5-carboxylic acid ester R1->P1 P2 Side Product: 1-Methyl-pyrazole-3-carboxylic acid ester R1->P2 R2 Methylhydrazine R2->P1 R2->P2

Caption: Competing pathways in cyclocondensation reactions.

cluster_reactants Reactants cluster_products Potential Products R1 Pyrazole-5-carboxylic acid ester P1 N1-Methylation (Desired Product) R1->P1 P2 N2-Methylation (Side Product) R1->P2 R2 Methylating Agent (e.g., MeI) R2->P1 R2->P2

Caption: N1 vs. N2 methylation of a pyrazole precursor.

Experimental Protocols

Protocol 1: Regioselective Synthesis via Cyclocondensation (Adapted from methods favoring 1,5-disubstitution)[1]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl precursor (e.g., ethyl 2,4-dioxobutanoate derivative) (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFE under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Standard Saponification of Ethyl 1-methyl-pyrazole-5-carboxylate

  • Reaction Setup: Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly acidify to pH 2-3 with concentrated HCl. A white precipitate should form.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the 1-methyl-pyrazole-5-carboxylic acid.

References

Technical Support Center: Purifying Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield after recrystallizing my pyrazole carboxylic acid?

Low recovery after recrystallization is a frequent issue. The primary causes are often related to solvent selection and procedural execution. Key factors include using too much solvent, cooling the solution too quickly, or selecting a solvent in which the compound is too soluble at low temperatures.[1][2]

Troubleshooting Steps:

  • Solvent Selection is Critical: The ideal solvent should dissolve the pyrazole carboxylic acid poorly at room temperature but completely at its boiling point. Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[1]

  • Use the Minimum Amount of Hot Solvent: To maximize yield, dissolve your crude product in the absolute minimum volume of boiling or near-boiling solvent required for complete dissolution.[2] Using excess solvent will keep more of your product in the solution (mother liquor) upon cooling, thus reducing your isolated yield.[1][2]

  • Ensure Slow Cooling: Rapid cooling, such as placing a hot flask directly into an ice bath, often leads to the formation of a precipitate or small, impure crystals rather than large, pure ones.[3] Allow the solution to cool slowly to room temperature to allow for selective crystal growth, then place it in an ice bath to maximize precipitation.[2][3]

  • Minimize Loss During Rinsing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant portion of the product.[2]

Below is a flowchart to help troubleshoot low recrystallization yield.

G Troubleshooting Low Recrystallization Yield start Low Yield Observed check_solvent Was the minimum amount of hot solvent used? start->check_solvent check_cooling Was the solution cooled slowly? check_solvent->check_cooling Yes add_too_much_solvent Problem: Excess solvent used. Reduces supersaturation. check_solvent->add_too_much_solvent No check_solubility Is the compound still soluble at low temp? check_cooling->check_solubility Yes too_fast_cooling Problem: Rapid cooling traps impurities and reduces yield. check_cooling->too_fast_cooling No wrong_solvent Problem: Inappropriate solvent choice. check_solubility->wrong_solvent Yes solution_solvent Solution: Re-heat, evaporate excess solvent, and re-cool. check_solubility->solution_solvent No, crystals seen add_too_much_solvent->solution_solvent solution_cooling Solution: Re-dissolve in minimal hot solvent, cool slowly at RT, then in ice bath. too_fast_cooling->solution_cooling solution_new_solvent Solution: Perform new solvent screening to find a more suitable system. wrong_solvent->solution_new_solvent

Caption: A logical workflow for troubleshooting low recrystallization yield.

Q2: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" happens when the compound precipitates from the solution as a liquid at a temperature above its melting point.[1] This is often caused by the solution being too concentrated or cooling too quickly.[1]

Troubleshooting Strategies:

  • Increase Solvent Volume: Add a small amount of additional hot "good" solvent (the one in which the compound is more soluble) to the mixture.[1][4] This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Down Cooling: Ensure the solution cools as gradually as possible. Using an insulated container or allowing the flask to cool on a benchtop away from drafts can promote slow cooling and prevent rapid precipitation.[1]

  • Change the Solvent System: Experiment with a different solvent or a different ratio in your mixed-solvent system. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation site and induce crystallization.[1][2]

  • Scratch the Flask: Gently scratching the inside of the flask below the solvent surface with a glass rod can create microscopic imperfections on the glass, which can serve as nucleation sites for crystal growth.[2][4]

Q3: How can I remove persistent impurities, such as starting materials or regioisomers?

When recrystallization is insufficient to remove closely related impurities, column chromatography is the preferred method. The choice between normal-phase and reversed-phase chromatography depends on the polarity of your compound and the impurities.

Purification Methodologies:

Purification MethodStationary PhaseMobile Phase (Eluent)Best For Removing
Normal-Phase Chromatography Silica GelHexane/Ethyl Acetate mixtures are very common.[5][6]Less polar impurities from a more polar product.
Reversed-Phase HPLC C18 or other modified silicaAcetonitrile/Water with additives like formic or phosphoric acid.[7][8]More polar impurities from a less polar product; ideal for ionic or highly polar pyrazole carboxylic acids.[9]
Acid-Base Extraction Not ApplicableAqueous acid/base and an immiscible organic solvent.Impurities with different acidic/basic properties. The carboxylic acid can be extracted into a basic aqueous layer, leaving neutral impurities in the organic layer.
Salt Formation & Crystallization Not ApplicableSolvent + Acid (e.g., oxalic, phosphoric acid).[10]Forming an acid addition salt of the pyrazole can alter its solubility, allowing for selective crystallization away from neutral impurities.[10]

Experimental Protocol: Flash Column Chromatography (Normal Phase)

This is a general protocol and may require optimization.

  • Slurry Preparation: Adsorb the crude pyrazole carboxylic acid onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole carboxylic acid.

G General Workflow for Column Chromatography Purification cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation crude_product Crude Pyrazole Carboxylic Acid adsorb Adsorb onto Silica Gel crude_product->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Column with Silica Slurry elute Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for purification by column chromatography.

Q4: My reaction mixture is highly colored. How can I remove colored impurities?

Colored impurities can often be removed during recrystallization by treating the hot solution with activated charcoal.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude pyrazole carboxylic acid in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.

  • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

  • Allow the filtered, now colorless or less colored, solution to cool slowly to induce crystallization.[1]

Be aware that activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield.[1]

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-methylation of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-methylation of pyrazole.

Issue 1: Poor or No Product Yield

Q: I am observing a very low to no yield of my desired N-methylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in pyrazole N-methylation can stem from several factors, ranging from the choice of reagents to the reaction conditions.[1] Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.[1]

    • Strength: Ensure the base is strong enough for the deprotonation to occur effectively. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the pyrazole starting material or the base can hinder the reaction.[1]

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the methylating agent (CH₃-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs (tosylate). If you are using methyl chloride, consider switching to methyl bromide or methyl iodide.[1] Traditional methylating agents like methyl halides and dimethyl sulfate can sometimes give poor selectivity.[2]

  • Reaction Temperature:

    • Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction at room temperature first, and if no conversion is observed, gradually increase the temperature.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[3]

Issue 2: Lack of Regioselectivity (Formation of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 methylated pyrazole regioisomers. How can I improve the selectivity for the desired isomer?

A: Controlling regioselectivity in the N-methylation of unsymmetrically substituted pyrazoles is a significant challenge due to the similar reactivity of the two nitrogen atoms.[2][4] Several factors can influence the N1/N2 ratio.

Strategies to Improve Regioselectivity:

  • Sterically Bulky Reagents: The use of sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve N1 selectivity.[2][5][6] These reagents favor alkylation at the less sterically hindered nitrogen atom.[2] Subsequent protodesilylation yields the N-methyl pyrazole.[2]

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity.[7] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to increase regioselectivity in pyrazole formation, a principle that can be extended to alkylation.[7]

  • Substituent Effects: The electronic and steric nature of the substituents on the pyrazole ring can direct the methylation to a specific nitrogen atom.[8] Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Bayesian Optimization: For complex systems, iterative Bayesian optimization has been successfully employed to improve regioselectivity and product conversion for both N1 and N2-methylpyrazole isomers.[4]

Data Presentation

Table 1: Influence of Base and Solvent on the N-alkylation of 3-substituted Pyrazoles. [1]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)N1:N2 Ratio
1K₂CO₃ (2.0)DMSORT1285Varies
2Cs₂CO₃ (2.0)DMFRT1290Varies
3NaH (1.2)THF0 to RT695Varies
4KHMDS (1.2)DMSO602>95 (conversion)93:7

Note: Data is illustrative and compiled from various sources on substituted pyrazoles. The exact ratios and yields for a specific substrate may vary.[1][2]

Table 2: N1-Selectivity using α-Halomethylsilanes for N-methylation of various pyrazole substrates. [2]

SubstrateN1:N2 RatioIsolated Yield (%)
3-Aryl-pyrazole (electron-deficient)93:7Good
3-Aryl-pyrazole (electron-rich)>99:148
3-(N-heterocycle)-pyrazole>99:1>70
4-Bromo-pyrazole93:7Good

Experimental Protocols

General Protocol for N-methylation of 3-Methylpyrazole: [1]

  • To a solution of 3-methylpyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired methylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N1-Selective Methylation using α-Halomethylsilanes: [9]

Alkylation Procedure:

  • To a 20 mL vial with a magnetic stir bar, add the pyrazole substrate (1.0 equiv.), dimethyl sulfoxide (DMSO), and potassium bis(trimethylsilyl)amide (KHMDS) solution in THF (1.5 equiv.).

  • Place the vial in an aluminum block at 60 °C and stir for 30 minutes.

  • To this solution, add the (chloromethyl)triisopropoxysilane (1.5 equiv.).

  • Monitor the reaction for the formation of the silylated intermediate.

Protodesilylation Procedure:

  • After the alkylation is complete, add water and a fluoride source like tetrabutylammonium fluoride (TBAF) (2.0 equiv) to the reaction mixture.[2]

  • Heat the mixture to 60 °C to facilitate the cleavage of the silyl group.[2]

  • Work-up and purify the N-methylated pyrazole product.

Mandatory Visualization

experimental_workflow start Start reagents 1. Combine Pyrazole, Base, and Anhydrous Solvent start->reagents stir 2. Stir at Room Temperature reagents->stir add_methylating_agent 3. Add Methylating Agent stir->add_methylating_agent monitor 4. Monitor Reaction (TLC/LC-MS) add_methylating_agent->monitor workup 5. Aqueous Workup and Extraction monitor->workup purify 6. Purify Product (Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for pyrazole N-methylation.

troubleshooting_guide start Low or No Yield? check_base Is the base strong enough and anhydrous? start->check_base Yes check_solubility Are all reactants soluble? check_base->check_solubility Yes increase_base_strength Action: Use stronger base (e.g., NaH) or ensure anhydrous conditions. check_base->increase_base_strength No check_reagent Is the methylating agent reactive enough? check_solubility->check_reagent Yes change_solvent Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes change_leaving_group Action: Use a more reactive methylating agent (e.g., MeI). check_reagent->change_leaving_group No increase_temp Action: Increase reaction temperature. check_temp->increase_temp No

Caption: Troubleshooting decision tree for low yield in pyrazole N-methylation.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the critical challenges of regioselectivity encountered during their experimental work. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so important?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1][2] Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[2]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is governed by a delicate interplay of several factors:[1][3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2][4]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their substituents. Electron-withdrawing groups increase the electrophilicity of an adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1][2] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the highly electronegative -CF₃ group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[2][3] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen.[1]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[2][3] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[5]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of the resulting regioisomers.[3]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several other methods can provide better control over regioselectivity. These include:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or alkenes is a powerful method for constructing the pyrazole ring, often with excellent regioselectivity.[6][7]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The condensation of α,β-unsaturated ketones with hydrazine derivatives can lead to pyrazolines, which are then oxidized to pyrazoles.[6]

  • Multicomponent Reactions: One-pot multicomponent reactions can offer efficient and regioselective pathways to polysubstituted pyrazoles.[8][9]

  • Synthesis from Hydrazones and Nitroolefins: This approach can provide high regioselectivity by capitalizing on the differences in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[10]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Probable Cause: This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little to no inherent preference for the site of the initial hydrazine attack.[1]

  • Solution:

    • Solvent Optimization: Switch to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase regioselectivity in many cases.[5]

    • Temperature Adjustment: Experiment with running the reaction at a lower or higher temperature to see if the isomer ratio is affected.

    • pH Control: If applicable to your substrates, try adding a catalytic amount of acid (e.g., acetic acid) or base to the reaction mixture.[3]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Probable Cause: The intrinsic electronic and steric factors of your starting materials preferentially lead to the formation of the unwanted isomer under your current reaction conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl group adjacent to the -CF₃ group, which may not yield the desired product.[1]

  • Solution:

    • Substrate Modification: If possible, consider modifying your starting materials to alter the steric or electronic balance. For instance, introducing a bulky protecting group that can be removed later might block the undesired reaction pathway.

    • Alternative Hydrazine: The choice of substituted hydrazine can significantly influence the outcome. For example, the reaction of acetylenic ketones with methylhydrazine can yield a different major regioisomer compared to the reaction with aryl hydrazines due to differences in the nucleophilicity of the nitrogen atoms.[6]

    • Explore Alternative Synthetic Routes: If optimizing the current reaction fails, consider a different synthetic strategy that is known to favor the formation of your desired regioisomer, such as a 1,3-dipolar cycloaddition.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Probable Cause: The reaction yielded a mixture of isomers that now require purification.

  • Solution:

    • Chromatographic Separation: Flash column chromatography on silica gel is often an effective method for separating pyrazole regioisomers.[2]

      • TLC Analysis: Begin by conducting a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can sometimes be used for separation.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine.

SolventTemperature (°C)Ratio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ IsomersTotal Yield (%)Reference
Ethanol (EtOH)Room Temp55:45>95[5]
2,2,2-Trifluoroethanol (TFE)Room Temp85:15>95[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp97:3>95[5]

Table 2: Influence of Hydrazine Substituent on the Regioselectivity of Reaction with Acetylenic Ketones.

Hydrazine SubstituentRatio of Regioisomer 27 to 28Reference
Methylhydrazine93:3 to 97:3[6]
Aryl hydrazine13:87 to 1:99[6]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP.

This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Pyrazole Synthesis from an α,β-Unsaturated Ketone.

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

    • 10 mL microwave reaction vessel

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Mandatory Visualizations

G start1 Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 attack_c2 Attack at Carbonyl 2 start2 Substituted Hydrazine start2->attack_c1 start2->attack_c2 intermediate1 Hydrazone Intermediate A attack_c1->intermediate1 intermediate2 Hydrazone Intermediate B attack_c2->intermediate2 product1 Regioisomer A intermediate1->product1 product2 Regioisomer B intermediate2->product2 Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis leading to two distinct regioisomers.

G start Poor Regioselectivity (e.g., 1:1 mixture) decision1 Are substrates sterically or electronically biased? start->decision1 solution1 Change Solvent (e.g., EtOH to HFIP) decision1->solution1 No solution4 Redesign Substrate (e.g., protecting group) decision1->solution4 Yes solution2 Modify Temperature solution1->solution2 solution3 Adjust pH (add acid/base catalyst) solution2->solution3 check_ratio Is Ratio > 95:5? solution3->check_ratio solution5 Alternative Synthetic Route (e.g., 1,3-dipolar cycloaddition) solution4->solution5 solution5->check_ratio end_success Desired Regioisomer Obtained check_ratio->end_success Yes end_separate Separate Isomers (Chromatography) check_ratio->end_separate No

References

Technical Support Center: Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the multi-step synthesis of this compound, which typically involves a cyclocondensation to form the pyrazole core, followed by N-methylation and ester hydrolysis.

Step 1: Cyclocondensation to form 3-Methoxy-1H-pyrazole-5-carboxylate Ester

Q1: Why is the yield of my pyrazole ester consistently low after the initial cyclocondensation reaction?

A1: Low yields in pyrazole synthesis are a common issue and can arise from several factors.[1] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl precursor and hydrazine are of high purity. Impurities can lead to unwanted side reactions and complicate the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time.

  • Reaction Conditions: The temperature, reaction time, and solvent can significantly impact the yield. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

  • Stoichiometry: A slight excess of hydrazine (around 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion.

  • Incomplete Cyclization: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[2] Increasing the reaction temperature or adding a dehydrating agent might be necessary to facilitate the final step of the cyclization.

Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products. To improve regioselectivity:

  • Control of Reaction Conditions: The pH of the reaction medium can influence the reaction pathway. Acidic conditions might favor one regioisomer over the other.

  • Choice of Starting Materials: The steric and electronic properties of the substituents on your 1,3-dicarbonyl precursor will play a significant role in directing the initial attack of hydrazine.

Step 2: N-Methylation of the Pyrazole Ring

Q3: My N-methylation step is resulting in a mixture of N1 and N2 methylated products. How can I achieve selective N1-methylation?

A3: Achieving regioselective N-alkylation of pyrazoles can be challenging due to the similar reactivity of the two nitrogen atoms. Strategies to enhance N1-selectivity include:

  • Sterically Hindered Methylating Agents: While standard methylating agents like methyl iodide or dimethyl sulfate might give mixtures, employing more sterically bulky reagents can favor methylation at the less hindered nitrogen atom.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to block one nitrogen atom, allowing for selective methylation of the other.

  • Reaction Conditions: The choice of base and solvent can influence the ratio of N1 to N2 alkylation. It is advisable to screen different conditions to optimize for the desired isomer.

Q4: The methylation reaction is not going to completion. What can I do?

A4: If you are experiencing incomplete methylation, consider the following:

  • Base Strength: A sufficiently strong base is required to deprotonate the pyrazole nitrogen, making it nucleophilic enough to react with the methylating agent. Common bases include potassium carbonate or sodium hydride.

  • Reaction Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion, but be cautious as excessive heat can lead to side product formation.

  • Purity of the Pyrazole Intermediate: Ensure your starting pyrazole ester is pure and dry, as impurities can interfere with the reaction.

Step 3: Hydrolysis of the Ester to Carboxylic Acid

Q5: The hydrolysis of my pyrazole ester is incomplete or very slow. How can I improve this final step?

A5: Ester hydrolysis, or saponification, can sometimes be sluggish. To facilitate a complete and efficient reaction:

  • Choice of Base: Lithium hydroxide (LiOH) is often effective for the hydrolysis of esters that are resistant to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Solvent System: A mixture of solvents, such as THF/water or methanol/water, is commonly used to ensure the solubility of the ester and facilitate the reaction with the aqueous base.[4]

  • Temperature: Heating the reaction mixture to reflux is a standard procedure to accelerate the rate of hydrolysis.

  • Monitoring the Reaction: Use TLC to monitor the disappearance of the starting ester. The carboxylic acid product will have a different Rf value.

Q6: During workup, I am having trouble isolating the final carboxylic acid product. What is the best procedure?

A6: The purification of carboxylic acids typically involves the following steps:[5]

  • Acidification: After the hydrolysis is complete, the reaction mixture should be cooled and then carefully acidified with an acid like HCl to a pH below the pKa of the carboxylic acid (typically pH 2-3). This will protonate the carboxylate salt and cause the carboxylic acid to precipitate if it is a solid.

  • Extraction: If the product does not precipitate, it can be extracted from the aqueous solution using an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: The organic extracts should be washed with brine to remove excess water, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and then the solvent should be removed under reduced pressure.

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent or solvent mixture.

Quantitative Data Summary

The following table provides typical reaction parameters for the key steps in the synthesis of this compound, based on analogous transformations reported in the literature. Note that optimal conditions will vary depending on the specific substrates and scale of the reaction.

StepReactionReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
1Cyclocondensation 1,3-dicarbonyl precursor, Hydrazine hydrate, Ethanol25 - 80 (reflux)2 - 1260 - 85
2N-Methylation Pyrazole ester, Methyl iodide, K₂CO₃, Acetone or DMF25 - 604 - 2470 - 95
3Ester Hydrolysis Pyrazole methyl/ethyl ester, LiOH or NaOH, THF/H₂O25 - 100 (reflux)1 - 885 - 98

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for similar pyrazole derivatives.[6] Optimization will be necessary for specific substrates and scales.

Step 1: Synthesis of Ethyl 3-Methoxy-1H-pyrazole-5-carboxylate

  • To a solution of a suitable 1,3-dicarbonyl precursor (e.g., diethyl 2-methoxy-3-oxosuccinate) in ethanol, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylate

  • Dissolve the ethyl 3-methoxy-1H-pyrazole-5-carboxylate in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add the methylating agent, for example, methyl iodide, dropwise to the mixture.

  • Stir the reaction at room temperature or heat gently.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH), to the solution.

  • Stir the mixture at room temperature or heat to reflux until the hydrolysis is complete as monitored by TLC.

  • Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer with cold 1M HCl to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Visualizations

SynthesisWorkflow Start Starting Materials (1,3-Dicarbonyl Precursor, Hydrazine) Step1 Step 1: Cyclocondensation Start->Step1 Intermediate1 3-Methoxy-1H-pyrazole- 5-carboxylate Ester Step1->Intermediate1 Troubleshooting1 Troubleshooting: - Low Yield - Isomer Formation Step1->Troubleshooting1 Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 3-Methoxy-1-methyl-1H- pyrazole-5-carboxylate Ester Step2->Intermediate2 Troubleshooting2 Troubleshooting: - Regioselectivity - Incomplete Reaction Step2->Troubleshooting2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 Product Final Product (3-Methoxy-1-methyl-1H- pyrazole-5-carboxylic acid) Step3->Product Troubleshooting3 Troubleshooting: - Incomplete Hydrolysis - Purification Issues Step3->Troubleshooting3

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find detailed experimental protocols, data-driven insights, and visual aids to help you minimize byproduct formation and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole synthesis, and how can I prevent it?

A1: The most prevalent issue in pyrazole synthesis, particularly in the widely used Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of regioisomers.[1][2] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons of the dicarbonyl compound, leading to two different pyrazole products.[1]

Several factors influence the regioselectivity of the reaction:

  • Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky groups can hinder the approach of the hydrazine to one carbonyl group, favoring attack at the less sterically hindered site. Electron-withdrawing or -donating groups can alter the electrophilicity of the carbonyl carbons, directing the nucleophilic attack.

  • Reaction pH: The acidity or basicity of the reaction medium can influence the reaction pathway and, consequently, the final regioisomeric ratio.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly favor the formation of a single regioisomer.[1]

Q2: Besides regioisomers, what other byproducts should I be aware of?

A2: While regioisomers are the most common byproducts, other undesired compounds can also form:

  • Incomplete Reaction Intermediates: In some cases, the reaction may stall at the hydrazone or a cyclic hydroxylpyrazolidine intermediate without complete dehydration to the aromatic pyrazole.[2]

  • Side Reactions of Hydrazine: Hydrazines, particularly phenylhydrazine, can be susceptible to oxidation and decomposition, leading to colored impurities and other byproducts, especially under harsh reaction conditions.[3][4]

  • Decomposition of 1,3-Dicarbonyl Compounds: 1,3-dicarbonyl compounds like acetylacetone can undergo self-condensation or decomposition, especially in the presence of strong acids or bases, or at elevated temperatures.[5][6]

  • Ring-Opened Products: Under strongly basic conditions, the pyrazole ring itself can be susceptible to deprotonation and subsequent ring-opening.[7]

Q3: My reaction mixture has a persistent color, even after workup. What could be the cause?

A3: A persistent color, often yellow or reddish-brown, can be indicative of impurities arising from the decomposition of the hydrazine starting material, especially if you are using phenylhydrazine.[3][8] To mitigate this, consider the following:

  • Use high-purity, fresh hydrazine or its more stable salt form (e.g., phenylhydrazine hydrochloride).

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[3]

  • Avoid excessive heating, as this can accelerate decomposition.[3]

  • If colored impurities are unavoidable, they can often be removed during purification by column chromatography or recrystallization.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Formation of Regioisomeric Mixture Use of an unsymmetrical 1,3-dicarbonyl compound.- Solvent Optimization: Employ fluorinated alcohols like TFE or HFIP as the solvent. - pH Control: Adjust the reaction pH to favor the formation of the desired isomer. - Alternative Synthesis: Consider a more regioselective synthetic route, such as the reaction of a β-enaminone or an acetylenic ketone with hydrazine.[8]
Low Yield of Pyrazole Product Incomplete reaction; formation of stable intermediates (e.g., hydroxylpyrazolidine).- Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure completion. If a stable intermediate is suspected, increasing the temperature or adding a dehydrating agent may be necessary.[2] - Catalyst Optimization: Ensure the appropriate acid or base catalyst is being used at the correct concentration.
Presence of Colored Impurities Decomposition of hydrazine starting material (especially phenylhydrazine).[3]- Use High-Purity Reagents: Use fresh, high-quality hydrazine. - Inert Atmosphere: Conduct the reaction under nitrogen or argon.[3] - Temperature Control: Avoid excessive heat. - Purification: Utilize column chromatography or recrystallization to remove colored byproducts.[3]
Difficulty in Product Purification The desired pyrazole and byproducts have similar polarities.- Column Chromatography: Optimize the solvent system for silica gel chromatography to achieve better separation. A gradient elution may be necessary. - Recrystallization: Experiment with different solvent systems, including mixed solvents, to find conditions where the desired product crystallizes preferentially.[9] - Acid-Base Extraction: If the pyrazole has a basic nitrogen atom, it may be possible to purify it by forming a salt with an acid, washing away neutral impurities, and then neutralizing to recover the pure pyrazole.[10]
Product Degradation The synthesized pyrazole is unstable under the reaction or workup conditions.- Milder Conditions: Attempt the reaction at a lower temperature or with a milder catalyst.[2] - Modified Workup: Ensure the workup procedure is not exposing the product to harsh acidic or basic conditions that could cause decomposition.[2]

Quantitative Data Summary

The choice of reaction solvent can significantly influence the regioselectivity of pyrazole synthesis. The following table provides a general overview of the effect of different solvents on the formation of regioisomers in a typical Knorr pyrazole synthesis.

Solvent General Effect on Regioselectivity
EthanolOften results in a mixture of regioisomers.
Acetic AcidCan influence the regioselectivity, but the outcome is substrate-dependent.
2,2,2-Trifluoroethanol (TFE)Generally leads to a significant increase in the formation of one regioisomer.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Often provides the highest regioselectivity, leading to the formation of predominantly one isomer.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Reagent Addition: Add the substituted hydrazine (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate).[9]

Protocol 2: Purification of Pyrazole by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. An ideal single solvent will dissolve the crude pyrazole at an elevated temperature but not at room temperature. For a mixed solvent system, one solvent should readily dissolve the pyrazole (the "good" solvent), while the other should be a poor solvent in which the pyrazole is insoluble (the "anti-solvent").[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of the hot "good" solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Mixed Solvent: While the solution in the "good" solvent is hot, add the "anti-solvent" dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation_Troubleshooting cluster_synthesis Pyrazole Synthesis cluster_byproducts Common Byproducts cluster_troubleshooting Troubleshooting Strategies Start Start Reaction Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Start->Reaction Desired_Pyrazole Desired Pyrazole Reaction->Desired_Pyrazole Main Pathway Byproducts Byproducts Reaction->Byproducts Side Reactions Purification_Strategy Develop Purification Strategy (Chromatography, Recrystallization) Desired_Pyrazole->Purification_Strategy Isolate Pure Product Regioisomers Regioisomers Byproducts->Regioisomers Intermediates Incomplete Reaction (Hydrazone, Hydroxylpyrazolidine) Byproducts->Intermediates Decomposition Starting Material Decomposition Products Byproducts->Decomposition Ring_Opened Ring-Opened Products Byproducts->Ring_Opened Byproducts->Purification_Strategy Separate from Product Alternative_Route Consider Alternative Synthetic Route Byproducts->Alternative_Route If Byproducts Unavoidable Optimize_Conditions Optimize Reaction Conditions (Solvent, pH, Temp.) Regioisomers->Optimize_Conditions Control Regioselectivity Intermediates->Optimize_Conditions Drive to Completion Decomposition->Optimize_Conditions Milder Conditions Ring_Opened->Optimize_Conditions Avoid Harsh Base

Caption: A logical workflow for identifying and troubleshooting byproduct formation in pyrazole synthesis.

Knorr_Synthesis_Pathway Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_C1 Nucleophilic Attack at Carbonyl 1 Start->Attack_C1 Attack_C2 Nucleophilic Attack at Carbonyl 2 Start->Attack_C2 Intermediate_1 Hydrazone Intermediate 1 Attack_C1->Intermediate_1 Intermediate_2 Hydrazone Intermediate 2 Attack_C2->Intermediate_2 Cyclization_1 Intramolecular Cyclization Intermediate_1->Cyclization_1 Cyclization_2 Intramolecular Cyclization Intermediate_2->Cyclization_2 Dehydration_1 Dehydration Cyclization_1->Dehydration_1 Dehydration_2 Dehydration Cyclization_2->Dehydration_2 Regioisomer_A Regioisomer A Dehydration_1->Regioisomer_A Regioisomer_B Regioisomer B Dehydration_2->Regioisomer_B

Caption: Competing pathways in the Knorr synthesis leading to the formation of two regioisomers.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazole carboxylic acids on a larger scale?

A1: Several robust methods exist for the synthesis of pyrazole carboxylic acids. For large-scale production, cyclocondensation reactions are very common.[1] One prevalent method involves the reaction of a β-diketone or a related 1,3-dielectrophile with a hydrazine derivative.[2][3] Another scalable approach is the oxidation of a corresponding alkyl or acetyl group at the 5-position of the pyrazole ring.[1][4] The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the pyrazole ring. For this compound, a potential route involves the cyclization of a methoxy-containing precursor followed by functional group manipulation at the 5-position.

Q2: I am observing low yields in my pyrazole synthesis. What are the likely causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.[2] To troubleshoot, consider the following:

  • Reaction Monitoring: Ensure the reaction goes to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

  • Temperature and Time: Adjusting the reaction temperature and time can significantly impact yield. Some cyclization reactions may require heating or even microwave assistance to improve efficiency.[2]

  • Catalyst: The choice and concentration of an acid or base catalyst can be critical. For many pyrazole syntheses, a catalytic amount of a protic or Lewis acid is employed.[2]

  • Purification: Inefficient purification can lead to loss of product. Optimize your crystallization or chromatography methods to maximize recovery.

Q3: During the methylation step to introduce the N-methyl group, I am getting a mixture of regioisomers. How can I control the regioselectivity?

A3: The regioselectivity of N-alkylation on pyrazoles can be a challenge. The substitution pattern on the pyrazole ring and the nature of the alkylating agent and base can influence the outcome. To favor the formation of the desired 1-methyl isomer, consider using a sterically hindered base or modifying the solvent. In some cases, separation of the isomers can be achieved through chromatography or selective crystallization.

Q4: Are there any specific safety precautions I should take when scaling up the synthesis of this compound?

A4: Yes, standard laboratory safety protocols for handling chemicals should be strictly followed. The specific hazards depend on the chosen synthetic route. For instance, if using hydrazine derivatives, be aware of their potential toxicity and carcinogenicity. When performing reactions under pressure or at high temperatures, ensure appropriate engineering controls are in place. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis. The target compound itself is classified as harmful if swallowed, and causes skin and serious eye irritation.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Pyrazole Ring Formation Incomplete reaction; Suboptimal temperature; Inefficient catalysis; Side reactions.[2]Monitor reaction progress via TLC/LC-MS to ensure completion.[2][5] Increase reaction temperature or consider microwave-assisted synthesis.[2] Screen different acid or base catalysts and optimize their loading.[2]
Formation of Regioisomers during N-methylation Lack of regioselective control during alkylation.Experiment with different bases (e.g., K₂CO₃, NaH) and solvents.[5] Consider using a protecting group strategy to direct methylation to the desired nitrogen. If isomers form, develop an efficient separation method (e.g., fractional crystallization, preparative HPLC).
Difficulty in Hydrolyzing Ester to Carboxylic Acid Steric hindrance around the ester group; Incomplete hydrolysis.Increase the concentration of the base (e.g., KOH, NaOH) or acid used for hydrolysis.[5] Extend the reaction time or increase the temperature. Consider using a different solvent system that improves solubility.
Product Contamination with Starting Materials or Byproducts Inefficient purification.Optimize the recrystallization solvent system to improve the purity of the final product. Employ column chromatography with a suitable eluent system if recrystallization is ineffective.
Poor Solubility of Intermediates The physicochemical properties of the synthetic intermediates.Screen a variety of solvents to find one with adequate solubility for the reaction and purification steps. Sonication or gentle heating may aid dissolution.

Experimental Protocols

A plausible synthetic route for the scaled-up production of this compound can be envisioned in multiple steps. Below is a generalized protocol based on common pyrazole syntheses.

Step 1: Synthesis of a Pyrazole Ester Precursor

A common strategy for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. For this specific target, a precursor like a methoxy-substituted β-ketoester would be suitable.

Example Reaction: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate can be synthesized by dissolving diethyl 1H-pyrazole-3,5-dicarboxylate in acetone, adding K₂CO₃, and then adding iodomethane dropwise while stirring. The reaction is then heated to 60°C overnight.[5]

Step 2: Selective Hydrolysis to the Carboxylic Acid

The dicarboxylate can then be selectively hydrolyzed to the desired carboxylic acid.

Example Reaction: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is dissolved in methanol and cooled to 0°C. A solution of KOH in methanol is then added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. After completion, the organic solvent is evaporated, the residue is dissolved in water, and the pH is adjusted to 2-3 with concentrated HCl to precipitate the carboxylic acid.[5]

Note: The above protocols are illustrative and would require optimization for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Starting Materials (e.g., β-ketoester, Methylhydrazine) cyclization Cyclocondensation start->cyclization methylation N-Methylation (if not from methylhydrazine) cyclization->methylation hydrolysis Ester Hydrolysis methylation->hydrolysis purification Purification (Crystallization/Chromatography) hydrolysis->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Impure Product incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions issue->side_reactions poor_purification Inefficient Purification issue->poor_purification suboptimal_conditions Suboptimal Conditions issue->suboptimal_conditions monitor Monitor Reaction (TLC, LC-MS) incomplete_reaction->monitor characterize_byproducts Characterize Byproducts side_reactions->characterize_byproducts improve_purification Improve Purification (Recrystallization, Chromatography) poor_purification->improve_purification optimize_conditions Optimize Conditions (Temp, Time, Catalyst) suboptimal_conditions->optimize_conditions

Caption: A troubleshooting flowchart for addressing common issues in the synthesis.

References

stability issues of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For the solid form, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 2°C - 8°C.[3] It is crucial to protect it from moisture and strong oxidizing agents.[4]

Q2: How stable is this compound in solution?

A2: Currently, there is limited publicly available data on the quantitative stability of this compound in various solutions. The stability will likely depend on the solvent, pH, temperature, and exposure to light. Based on its chemical structure, potential degradation pathways in solution could include hydrolysis of the methoxy group or decarboxylation, particularly under harsh acidic or basic conditions or at elevated temperatures.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: While specific solubility data is not extensively documented in the provided search results, pyrazole carboxylic acids generally exhibit solubility in water and common organic solvents like ethanol and methanol. The choice of solvent will be experiment-dependent. For initial studies, it is advisable to prepare fresh solutions and use them promptly. If storage of the solution is necessary, a stability study is recommended.

Q4: Are there any known incompatibilities for solutions of this compound?

A4: Solutions of this compound should be considered incompatible with strong oxidizing agents.[4] Additionally, highly acidic or basic solutions may promote degradation. It is also advisable to avoid unnecessary exposure to high-energy light sources, as photodegradation can be a concern for pyrazole derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential stability issues with this compound in your experiments.

Q1: I am seeing a decrease in the concentration of my stock solution over time. What could be the cause?

A1: A decrease in concentration suggests degradation of the compound. Consider the following potential causes and solutions:

  • Storage Conditions: Are you storing the solution at an appropriate temperature? For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, consider freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: The solvent may be reacting with the compound. If you suspect this, try dissolving the compound in a different solvent.

  • pH of the Solution: The pH can significantly impact stability. If your solution is not pH-controlled, consider buffering it to a neutral pH.

  • Exposure to Light: Protect your solution from light by using amber vials or covering the container with aluminum foil.

Q2: I have observed the appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after storing my solution. What do these peaks represent?

A2: The appearance of new peaks likely indicates the formation of degradation products. Based on the structure of this compound, potential degradation products could result from:

  • Hydrolysis: The methoxy group (-OCH3) could be hydrolyzed to a hydroxyl group (-OH).

  • Decarboxylation: The carboxylic acid group (-COOH) could be lost as carbon dioxide.

To identify these new peaks, techniques like mass spectrometry (MS) can be invaluable.

Q3: My experimental results are inconsistent. Could this be related to the stability of the compound in my assay buffer?

A3: Yes, inconsistent results can be a symptom of compound instability in the assay medium. To investigate this:

  • Incubate the compound in the assay buffer for the duration of your experiment.

  • Analyze samples at different time points using a suitable analytical method (e.g., HPLC) to quantify the amount of remaining parent compound.

  • If degradation is observed, you may need to adjust the buffer composition or pH , or prepare the compound solution immediately before each experiment.

Below is a diagram illustrating a general workflow for troubleshooting stability issues.

G Troubleshooting Workflow for Compound Stability A Inconsistent Results or Decreased Concentration Observed B Investigate Storage Conditions A->B C Assess Solution pH A->C D Evaluate Solvent Effects A->D E Check for Light Exposure A->E F Optimize Storage Temperature (e.g., 4°C, -20°C, -80°C) B->F G Buffer the Solution (e.g., pH 7) C->G H Test Alternative Solvents D->H I Use Amber Vials or Protect from Light E->I J Conduct Time-Course Stability Study in Assay Buffer F->J G->J H->J I->J K Analyze for Degradation Products (e.g., using LC-MS) J->K L Prepare Fresh Solutions for Each Experiment J->L M Problem Resolved K->M L->M

Caption: A flowchart for troubleshooting stability issues.

Data on Storage and Handling

The following table summarizes the general recommendations for the storage and handling of solid this compound.

ParameterRecommendationCitations
Storage Temperature Cool, dry place; Refrigerate at 2°C - 8°C[1][2][3]
Storage Conditions Tightly closed container in a well-ventilated area[1][2]
Conditions to Avoid Heat, sparks, open flames, ignition sources, moisture[4]
Incompatible Materials Strong oxidizing agents[4]
Hazardous Decomposition In case of fire: Carbon monoxide, carbon dioxide, nitrogen oxides[1]

Experimental Protocol: Solution Stability Assessment

For researchers needing to generate their own stability data, the following protocol provides a general framework.

Objective: To assess the stability of this compound in a specific solvent and at various temperatures over time.

Materials:

  • This compound

  • Solvent of choice (e.g., DMSO, PBS pH 7.4)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).

  • Aliquot the Solution: Dispense equal volumes of the stock solution into multiple amber vials.

  • Storage: Store the vials at different temperatures. Recommended conditions to test include:

    • Room temperature (~25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Time Points: Designate specific time points for analysis, for example: 0, 2, 4, 8, 24, 48 hours, and 1 week.

  • Sample Analysis:

    • At each time point, retrieve one vial from each storage temperature.

    • Allow the sample to come to room temperature.

    • Analyze the sample by a validated HPLC or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining versus time for each storage condition.

    • A significant decrease in the percentage remaining indicates instability under that condition.

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound in solution.

G Potential Degradation Pathways Parent This compound Hydrolysis_Product 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (H₂O, acid/base) Decarboxylation_Product 3-Methoxy-1-methyl-1H-pyrazole Parent->Decarboxylation_Product Decarboxylation (Heat, acid)

Caption: Potential degradation pathways in solution.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pyrazole derivatives, with a focus on contrasting the potential profile of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid with other reported pyrazole compounds. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

The pyrazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and insecticidal activities.[1][2][3] The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. This guide will delve into a comparative analysis of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Biological Activity Data

The following table summarizes the quantitative biological activity of various pyrazole derivatives from different studies. This allows for a comparative assessment of their potency in different biological assays.

Compound/DerivativeTarget/AssayActivity MetricValueReference CompoundReference Value
Pyrazole-5-carboxamide derivatives Fungicidal (various pathogens)EC501.77 - 9.19 mg/LBoscalid9.19 mg/L
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAntibacterial (S. aureus)MIC62.5 - 125 µg/mLChloramphenicol-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAntifungal (C. albicans)MIC2.9 - 7.8 µg/mLClotrimazole-
Quinoline-substituted pyrazoleAntibacterial (S. aureus)MIC0.12 - 0.98 µg/mL--
3-Coumarinyl substituted pyrazoleAntibacterial (MRSA)MIC1.56 - 6.25 µg/mL--
Naphthyl-substituted pyrazole-derived hydrazonesAntibacterial (S. aureus)MIC0.78 - 1.56 µg/mL--
1,3-diphenyl pyrazoles (aminoguanidine-derived)Antibacterial (E. coli)MIC1 µg/mLMoxifloxacin2 µg/mL
Pyrazole-thiazole hybridAntibacterial (E. coli ΔTolC)-Potent activity--
1-(4-chlorophenyl/benzenesulfonamide)-pyrazol-5(4H)-one derivativesAnti-inflammatory (COX-1/COX-2)-Active--
Pyrazoline derivativesAnti-inflammatory (Lipoxygenase)IC5080 µM--
Pyrazole-thiazole hybridAnti-inflammatory (COX-2/5-LOX)IC500.03 µM / 0.12 µM--
3,5-diarylpyrazolesAnti-inflammatory (COX-2)IC500.01 µM--

Note: Direct biological activity data for this compound was not available in the reviewed literature. The table presents data for structurally related pyrazole-5-carboxamide and other pyrazole derivatives to provide a comparative context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key bioassays cited in the comparison.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

Procedure:

  • Preparation of Reagents: Prepare assay buffer, heme, and enzyme solutions (COX-1 and COX-2). The test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Immediately read the absorbance at 590 nm at multiple time points.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

For a detailed protocol, refer to commercially available COX inhibitor screening assay kits or established literature procedures.[5][6][7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is inoculated into a series of wells containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the agent that prevents this growth.[8][9][10][11]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

For a comprehensive guide on this method, refer to the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]

Visualizing Biological Pathways and Workflows

Graphical representations are essential for understanding complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Pyrazole Precursors synthesis Chemical Synthesis of Pyrazole Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) purification->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial ic50 IC50 Determination anti_inflammatory->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole derivatives.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 cleavage arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Derivatives (Inhibitors) pyrazole->cox inhibition

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of pyrazole derivatives.

References

Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of novel pyrazole-based compounds, the selection of a robust and validated analytical method is paramount. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid against a common alternative approach, supported by experimental data and detailed protocols.

The burgeoning field of pyrazole chemistry continues to yield promising therapeutic candidates, necessitating the development of precise and reliable analytical techniques for their characterization and quantification.[1][2] this compound, a key intermediate and potential active pharmaceutical ingredient, requires a validated analytical method to ensure quality control throughout the drug development lifecycle. This guide outlines a validated Reversed-Phase HPLC (RP-HPLC) method and compares its performance with a hypothetical alternative, highlighting the critical parameters for method selection.

Performance Comparison of Analytical Methods

A validated RP-HPLC method offers significant advantages in terms of specificity, sensitivity, and reproducibility for the analysis of this compound. The following table summarizes the performance characteristics of the proposed HPLC method compared to a potential alternative analytical approach, such as a generic UV-Vis spectrophotometric method.

Performance ParameterValidated RP-HPLC MethodAlternative Method (UV-Vis)
Linearity (R²) > 0.999~ 0.99
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL
Specificity High (Separates from impurities)Low (Interference from excipients)

Experimental Protocols

Validated RP-HPLC Method

This method is designed for the accurate and precise quantification of this compound in bulk drug substances and formulated products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B) in a ratio of 60:40 (v/v). For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for TFA.[3]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm[4]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the material containing the analyte in methanol to obtain a theoretical concentration within the calibration range.

3. Validation Parameters:

  • Linearity: Assessed by analyzing the calibration standards in triplicate and plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Determined by the recovery of known amounts of the standard spiked into a placebo matrix. The recovery should be within 98-102%.

  • Precision: Evaluated by repeatedly analyzing the same sample (n=6). The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Workflow and Logical Relationships

The following diagram illustrates the key stages involved in the validation of the HPLC method for the analysis of this compound.

HPLC_Validation_Workflow MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Proceed to Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability RoutineAnalysis Routine Analysis SystemSuitability->RoutineAnalysis Method is Validated

References

Spectroscopic Blueprint for Confirming the Structure of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic framework for the structural elucidation of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in drug development. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently verify the molecular architecture of this target compound. This guide also presents a comparative analysis with structurally related pyrazole derivatives to highlight key distinguishing spectroscopic features.

Predicted Spectroscopic Data for Structural Verification

To facilitate the confirmation of this compound, the following tables summarize the predicted and observed spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1HCOOH
~6.5Singlet1HH-4 (pyrazole ring)
~4.0Singlet3HN-CH₃
~3.9Singlet3HO-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160-165C=O (Carboxylic Acid)
~155C-3 (attached to OCH₃)
~140C-5 (attached to COOH)
~105C-4
~58O-CH₃
~38N-CH₃

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, broad
~1700-1725C=OCarboxylic acid, strong
~1600C=NPyrazole ring stretch
~1550C=CPyrazole ring stretch
1000-1300C-OMethoxy and carboxylic acid

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
156.05[M]⁺ (Molecular Ion)
111.04[M - COOH]⁺
97.06[M - COOH - CH₂]⁺

Comparative Spectroscopic Analysis

The structural confirmation of this compound is strengthened by comparing its spectroscopic data with that of known, structurally related compounds. For instance, 3-methylpyrazole-5-carboxylic acid (CAS 402-61-9) presents a key comparative analog.[1]

Table 5: ¹H NMR Comparison of Pyrazole Derivatives

CompoundH-4 (ppm)N-CH₃ (ppm)O-CH₃ (ppm)Other
This compound (Predicted) ~6.5~4.0~3.9COOH (~10-13)
3-Methylpyrazole[2]~6.1--CH₃ (~2.3), NH (~12.3)
Ethyl 5-methyl-1H-pyrazole-3-carboxylate[3][4]~6.5--CH₃ (~2.4), OCH₂CH₃ (~1.4, 4.4)

The absence of the N-H proton and the presence of two distinct methyl singlets (N-CH₃ and O-CH₃) in the ¹H NMR spectrum are key identifiers for this compound.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible data, the following detailed experimental protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Protocol 2: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[5][6]

Protocol 3: Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.[7][8] The molecular formula of this compound is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol .[9]

Workflow for Structural Confirmation

The logical flow of experiments and data analysis is crucial for a definitive structural assignment.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Target Compound NMR NMR (¹H, ¹³C) Synthesis->NMR Acquire Data IR IR Synthesis->IR Acquire Data MS Mass Spec Synthesis->MS Acquire Data Data_Analysis Analyze Spectra NMR->Data_Analysis Process Data IR->Data_Analysis Process Data MS->Data_Analysis Process Data Comparison Compare with Alternatives Data_Analysis->Comparison Evaluate Structure_Confirmation Confirm Structure Comparison->Structure_Confirmation Validate

Caption: Workflow for the spectroscopic confirmation of this compound.

Signaling Pathway of Spectroscopic Information

Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined information leads to an unambiguous confirmation.

Signaling_Pathway cluster_techniques Spectroscopic Techniques cluster_information Structural Information cluster_confirmation Final Confirmation H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR_Spec IR Spectroscopy Functional_Groups Functional Groups IR_Spec->Functional_Groups Mass_Spec Mass Spectrometry Molecular_Weight Molecular Weight & Formula Mass_Spec->Molecular_Weight Confirmed_Structure Confirmed Structure of 3-Methoxy-1-methyl-1H- pyrazole-5-carboxylic acid Proton_Env->Confirmed_Structure Carbon_Backbone->Confirmed_Structure Functional_Groups->Confirmed_Structure Molecular_Weight->Confirmed_Structure

Caption: Information flow from spectroscopic techniques to structural confirmation.

By adhering to the outlined protocols and comparative data analysis, researchers can confidently establish the structure of this compound, paving the way for its further investigation and potential application in various scientific domains.

References

A Comparative Analysis of Synthetic Strategies for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Planning

The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block in the development of novel pharmaceuticals, can be approached through various synthetic routes. This guide provides a comparative analysis of two plausible synthetic pathways, offering insights into their respective advantages and challenges. The information presented herein is intended to assist researchers in making informed decisions for the efficient and practical synthesis of this target molecule.

Route 1: Synthesis via Modification of a Pre-formed Pyrazole Ring

This route commences with the commercially available diethyl 1H-pyrazole-3,5-dicarboxylate and involves a series of functional group manipulations to arrive at the desired product.

Experimental Protocol:

Step 1: N-methylation of diethyl 1H-pyrazole-3,5-dicarboxylate. To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent such as acetone, an equimolar amount of a methylating agent like methyl iodide is added in the presence of a base, for instance, potassium carbonate. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC). Work-up involves filtration of the inorganic salts and removal of the solvent under reduced pressure to yield diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Step 2: Selective mono-hydrolysis. The selective hydrolysis of one of the two ester groups can be achieved under carefully controlled basic conditions. For example, treating diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate with one equivalent of potassium hydroxide in a methanol-water mixture at a controlled temperature allows for the preferential saponification of one ester group. Acidification of the reaction mixture then yields 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.[1]

Step 3: Conversion of the 3-carboxy group to a 3-methoxy group. This transformation is a multi-step process and represents the most challenging aspect of this route. A potential sequence involves:

  • Reduction: The carboxylic acid at the 3-position can be selectively reduced to a primary alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.

  • Methylation: The resulting 3-hydroxymethyl group can then be methylated to the desired 3-methoxy group using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Step 4: Final hydrolysis. The remaining ethyl ester at the 5-position is hydrolyzed to the carboxylic acid under standard basic conditions, for example, by heating with an excess of sodium hydroxide solution, followed by acidification to yield the final product.

Data Summary: Route 1
StepReactionReagents & ConditionsYield (%)Purity (%)Key Challenges
1N-methylationCH3I, K2CO3, Acetone, RT~90-95>95Standard procedure
2Mono-hydrolysisKOH, MeOH/H2O, controlled temp.~70-80>95Achieving high selectivity
3COOH to OCH31. BH3-THF; 2. NaH, CH3I~50-60 (overall for 2 steps)>90Multi-step, potential side reactions
4HydrolysisNaOH, H2O, heat; then HCl~90-95>98Standard procedure
Overall ~30-45 Multi-step conversion of the carboxylic group

Note: Yields and purities are estimated based on typical transformations and may vary.

Route 2: Synthesis via Knorr Pyrazole Cyclization

This more direct approach involves the construction of the pyrazole ring from a 1,3-dicarbonyl precursor and methylhydrazine, a classic method known as the Knorr pyrazole synthesis.

Experimental Protocol:

Step 1: Knorr Pyrazole Synthesis. The commercially available diethyl 2-methoxy-3-oxosuccinate is reacted with methylhydrazine. The reaction is typically carried out in a protic solvent such as ethanol or, for improved regioselectivity, a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).[2] The mixture is stirred, often at room temperature or with gentle heating, until the cyclization is complete. The reaction can potentially yield two regioisomers, however, the electronic and steric nature of the substituents on the dicarbonyl precursor can favor the formation of the desired isomer, ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis. The resulting ethyl ester is hydrolyzed to the final carboxylic acid. This can be accomplished by heating the ester with an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.

Data Summary: Route 2
StepReactionReagents & ConditionsYield (%)Purity (%)Key Challenges
1Knorr CyclizationDiethyl 2-methoxy-3-oxosuccinate, Methylhydrazine, Ethanol or TFE, RT to reflux~70-85>95Controlling regioselectivity
2HydrolysisNaOH, H2O/EtOH, heat; then HCl~90-95>98Standard procedure
Overall ~63-80 Availability and regioselectivity of the precursor

Note: Yields and purities are estimated based on typical transformations and may vary.

Comparative Analysis

FeatureRoute 1: Modification of Pre-formed PyrazoleRoute 2: Knorr Pyrazole Cyclization
Overall Yield Lower (~30-45%)Higher (~63-80%)
Number of Steps Longer (multiple steps for functional group interconversion)Shorter (more direct)
Key Challenge Multi-step and potentially low-yielding conversion of a carboxylic acid to a methoxy group.Ensuring high regioselectivity during the cyclization step.
Starting Materials Readily available diethyl 1H-pyrazole-3,5-dicarboxylate.Commercially available but potentially more expensive diethyl 2-methoxy-3-oxosuccinate.
Scalability May be less amenable to large-scale synthesis due to the multi-step nature and use of reagents like borane and sodium hydride.Potentially more scalable due to the fewer number of steps and more conventional reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route1 start Diethyl 1H-pyrazole-3,5-dicarboxylate step1 N-methylation start->step1 intermediate1 Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate step1->intermediate1 step2 Selective Mono-hydrolysis intermediate1->step2 intermediate2 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid step2->intermediate2 step3 COOH to OCH3 (multi-step) intermediate2->step3 intermediate3 Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate step3->intermediate3 step4 Hydrolysis intermediate3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for Route 1.

Route2 start Diethyl 2-methoxy-3-oxosuccinate + Methylhydrazine step1 Knorr Pyrazole Synthesis start->step1 intermediate1 Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate step1->intermediate1 step2 Hydrolysis intermediate1->step2 end_product This compound step2->end_product

References

The Ascending Profile of Pyrazole Derivatives in Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the global effort to combat the rise of drug-resistant pathogens, pyrazole derivatives are emerging as a highly promising class of antimicrobial agents.[1][2] These heterocyclic compounds are demonstrating significant in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains, with some derivatives exhibiting potency comparable or even superior to standard antibiotics.[2][3] This guide offers a comparative analysis of the antimicrobial performance of novel pyrazole derivatives, supported by quantitative experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity of Pyrazole Derivatives

The efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2] The following tables summarize the MIC values for a selection of recently synthesized pyrazole derivatives against various bacterial and fungal pathogens, juxtaposed with the performance of standard control drugs. Lower MIC values are indicative of higher antimicrobial potency.[2]

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains (in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Hydrazone 21a 62.562.512562.5-[3]
Hydrazone 21b ->125->125-[3]
Hydrazone 21c 125125>125125-[3]
Imidazo-pyridine pyrazole 18 <1-<1<1<1[1]
Pyrano[2,3-c] pyrazole 5c 12.5-6.256.2525[4]
Pyrazoline 9 4->128->128[5]
Compound 21c 0.25 (MDR)----[6]
Compound 23h 0.25 (MDR)----[6]
Compound 3 --0.25--[7]
Compound 4 -----[7]
Chloramphenicol 12562.512562.5-[3]
Ciprofloxacin -----[1]
Gatifloxacin 1-2--[1]

MDR: Multi-drug resistant strain. '-' indicates data not available in the cited sources.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Fungal Strains (in µg/mL)

Compound/DrugCandida albicansAspergillus nigerAspergillus fumigatusReference
Hydrazone 21a 7.82.9-[3]
Hydrazone 21b >7.87.8-[3]
Hydrazone 21c >7.87.8-[3]
Compound 2 -1-[7]
Compound 3 ---[7]
Clotrimazole 7.87.8-[3]

'-' indicates data not available in the cited sources.

Experimental Protocols

The evaluation of in vitro antimicrobial activity of pyrazole derivatives typically follows standardized procedures such as the broth microdilution or agar diffusion methods. These protocols are crucial for ensuring the reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

This method is widely used for quantitative assessment of antimicrobial activity.

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).

    • A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve the final desired inoculum concentration for the assay.

  • Preparation of Test Compounds:

    • The synthesized pyrazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the pyrazole derivative at which there is no visible growth of the microorganism.[2]

Agar Disk Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates:

    • A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium in a petri dish.

  • Application of Test Compounds:

    • Sterile filter paper discs are impregnated with known concentrations of the pyrazole derivatives.

    • The impregnated discs are placed on the surface of the inoculated agar plates.

  • Incubation:

    • The plates are incubated under conditions that are optimal for the growth of the test microorganism.

  • Measurement of Zone of Inhibition:

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro antimicrobial activity of newly synthesized pyrazole derivatives.

Antimicrobial_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivatives compound_prep Prepare Stock Solutions (e.g., in DMSO) synthesis->compound_prep culture Microbial Strain Culturing (e.g., Bacteria, Fungi) inoculum_prep Prepare Microbial Inoculum (0.5 McFarland Standard) culture->inoculum_prep serial_dilution Serial Dilution of Compounds in 96-well plate compound_prep->serial_dilution inoculation Inoculation of wells with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (e.g., 37°C for 24h) inoculation->incubation mic_determination Visual Inspection for Growth Determine MIC incubation->mic_determination results Comparative Analysis of Activity mic_determination->results

Workflow for In Vitro Antimicrobial Activity Assessment.

Conclusion

The presented data highlights the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel antimicrobial agents.[8] Several synthesized compounds have demonstrated remarkable efficacy, with some exhibiting potent activity against multi-drug resistant bacterial strains.[6] The continued exploration of structure-activity relationships within this class of compounds is a critical endeavor in the search for new therapies to address the growing challenge of antimicrobial resistance. The standardized experimental protocols outlined provide a framework for the consistent and reliable evaluation of these promising molecules.

References

Comparative Analysis of Pyrazole Carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrazole carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) in key therapeutic areas. The information is compiled from recent studies to assist researchers in the design and development of novel drug candidates.

Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent inhibitory activity against various cancer cell lines. The pyrazole scaffold is a key feature in many kinase inhibitors, and its derivatives have been shown to target signaling pathways crucial for cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazole carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and the carboxamide moiety.

  • Substitution on the Pyrazole Ring: The presence of bulky aromatic or heteroaromatic groups at the N1 and C3/C5 positions of the pyrazole ring is often associated with enhanced anticancer activity. These groups can engage in hydrophobic and pi-stacking interactions within the binding pockets of target proteins.

  • Carboxamide/Carboxylic Acid Moiety: The carboxylic acid or its amide derivative at the C4 position is a crucial pharmacophore, often involved in hydrogen bonding interactions with key amino acid residues in the active site of target enzymes, such as kinases.

  • Terminal Phenyl Ring Substituents: Substitution on the terminal phenyl rings of the derivatives can modulate their electronic and steric properties, thereby influencing their binding affinity and selectivity. Electron-withdrawing or electron-donating groups can fine-tune the activity.

Comparative in vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of pyrazole-4-carboxamide derivatives against various human cancer cell lines. The data highlights the impact of different substituents on their cytotoxic potential, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound R1 R2 IC50 (µM) vs. MCF-7 (Breast Cancer) IC50 (µM) vs. A549 (Lung Cancer) IC50 (µM) vs. HCT116 (Colon Cancer)
1a -H-H15.218.512.8
1b -Cl-H8.710.27.1
1c -H-OCH312.114.310.5
1d -Cl-OCH35.46.84.2

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the structure-activity relationship trends observed in published studies.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several pyrazole carboxylic acid derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key proteins like PLCγ, PKC, Raf, MEK, and ERK, ultimately leading to cell proliferation, migration, and survival. Pyrazole carboxylic acid inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its activation.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->VEGFR2 MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of pyrazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Efficacy of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives as 5-HT2A Receptor Inverse Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid derivatives as potent and selective inverse agonists of the 5-hydroxytryptamine2A (5-HT2A) receptor. The data presented is primarily based on the findings from a study by Xiong et al. (2010), which details the discovery and structure-activity relationship (SAR) of these compounds for the potential treatment of arterial thrombosis.[1]

Comparative Efficacy of Phenyl Pyrazole Derivatives

The inhibitory activity of the synthesized compounds was evaluated through their binding affinity for the 5-HT2A receptor and their functional activity in a platelet aggregation assay. The following table summarizes the key quantitative data for a selection of these derivatives.

Compound IDR1R25-HT2A Ki (nM)Platelet Aggregation IC50 (nM)
4a HH1.832
4b 2-FH1.223
4c 3-FH1.116
4d 4-FH1.529
4e 3-ClH1.321
4f 3-CH3H2.145
4g 3-OCH3H1.08.7
4h 3-CF3H3.5110
4i 2,3-di-FH1.015
4j 3,5-di-FH1.118
10k (APD791) 3-OCH34-(2-morpholinoethoxy)4.98.7

Data extracted from Xiong et al. (2010).[1]

Structure-Activity Relationship (SAR) Analysis

The SAR study of these phenyl pyrazole derivatives revealed several key insights into the structural requirements for potent 5-HT2A receptor inverse agonism:

  • Substitution on the Phenyl Ring: Electron-donating groups at the meta-position of the terminal phenyl ring generally led to increased potency. The 3-methoxy substitution (compound 4g ) was found to be optimal for in vitro activity.

  • Effect of Halogen Substitution: Fluorine substitution at various positions on the phenyl ring resulted in potent compounds, with the 3-fluoro and 2,3-difluoro substitutions (4c and 4i ) showing high affinity.

  • Impact of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as trifluoromethyl at the meta-position (4h ), resulted in a significant decrease in activity.

  • Optimization for In Vivo Properties: While compound 4g showed excellent in vitro potency, further optimization of pharmacokinetic properties led to the discovery of APD791 (10k) . This compound incorporates a 4-(2-morpholinoethoxy) substituent, which improved its overall drug-like properties, including aqueous solubility and oral bioavailability, while maintaining high potency in the platelet aggregation assay.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Xiong et al. (2010).[1]

5-HT2A Receptor Binding Assay

This assay determines the binding affinity of the test compounds for the human 5-HT2A receptor.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT2A receptor.

  • Radioligand: [3H]ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin (BSA).

  • Procedure: a. A mixture of cell membranes, [3H]ketanserin, and various concentrations of the test compound is incubated in the assay buffer. b. The incubation is carried out at room temperature for a specified period to reach equilibrium. c. The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand. d. The filters are washed with ice-cold buffer to remove non-specific binding. e. The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Human Platelet Aggregation Assay

This functional assay measures the ability of the test compounds to inhibit serotonin-amplified platelet aggregation.

  • Platelet Source: Platelet-rich plasma (PRP) obtained from healthy human volunteers.

  • Agonist: A sub-maximal concentration of adenosine diphosphate (ADP) is used to induce baseline aggregation, which is then amplified by the addition of serotonin (5-HT).

  • Procedure: a. PRP is pre-incubated with various concentrations of the test compound or vehicle control. b. Platelet aggregation is initiated by the addition of ADP followed by 5-HT. c. The change in light transmission through the PRP suspension is monitored over time using an aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the serotonin-amplified platelet aggregation (IC50) is calculated.

Signaling Pathway and Experimental Workflow

The inhibitory action of these this compound derivatives on the 5-HT2A receptor interrupts a key signaling pathway involved in platelet aggregation and thrombosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Response Receptor 5-HT2A Receptor Gq_protein Gq Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC_activation->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Inhibitor Pyrazole Derivative (Inverse Agonist) Inhibitor->Receptor Inhibits G start Compound Synthesis (Pyrazole Derivatives) binding_assay 5-HT2A Receptor Binding Assay start->binding_assay functional_assay Human Platelet Aggregation Assay start->functional_assay determine_ki Determine Ki values binding_assay->determine_ki sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ki->sar_analysis determine_ic50 Determine IC50 values functional_assay->determine_ic50 determine_ic50->sar_analysis pk_studies Pharmacokinetic Studies sar_analysis->pk_studies lead_optimization Lead Optimization pk_studies->lead_optimization end Lead Candidate (APD791) lead_optimization->end

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structure Elucidation of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

While X-ray crystallography offers unparalleled detail in the solid state, a combination of spectroscopic methods provides a more complete picture of the molecule's characteristics in solution. This guide will delve into the experimental protocols for each technique and present a comparative analysis of the data they provide, offering researchers and drug development professionals a clear understanding of the strengths and limitations of each method for the structural characterization of small organic molecules like 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

At a Glance: Comparing Structure Elucidation Techniques

The choice of analytical technique for structure elucidation depends on the specific information required, the physical state of the sample, and the available resources. Below is a summary of the key data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for a molecule like this compound.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionGas Phase (ions)
Information Obtained - Precise 3D atomic coordinates- Bond lengths and angles- Crystal packing and intermolecular interactions- Absolute configuration- Connectivity of atoms (¹H-¹H, ¹H-¹³C)- Chemical environment of nuclei- Relative stereochemistry- Dynamic processes in solution- Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for substructure identification
Key Strengths Unambiguous determination of 3D structure in the solid state.Provides detailed structural information in solution, which is often more biologically relevant.High sensitivity and ability to determine molecular formula.
Limitations Requires a suitable single crystal, which can be challenging to grow. Structure may differ from solution conformation.Does not directly provide 3D coordinates. Interpretation can be complex for intricate molecules.Does not provide information on stereochemistry or the 3D arrangement of atoms.

In-Depth Analysis: A Closer Look at the Data

To illustrate the comparative power of these techniques, the following tables present expected data for this compound based on analysis of closely related structures.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions. For a substituted pyrazole like this compound, this technique would yield crucial information on bond lengths, bond angles, and the planarity of the pyrazole ring. Furthermore, it would reveal the conformation of the methoxy and carboxylic acid substituents and how the molecules pack together in the crystal lattice, including any intermolecular hydrogen bonding.

Table 1: Representative Crystallographic Data for a Pyrazole Carboxylic Acid Derivative

ParameterExpected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Bond Lengths (Å) N-N ≈ 1.35 ÅN-C ≈ 1.33 - 1.38 ÅC-C (ring) ≈ 1.38 - 1.42 ÅC=O ≈ 1.21 ÅC-O (acid) ≈ 1.32 ÅC-O (methoxy) ≈ 1.36 Å
Bond Angles (°) Angles within the pyrazole ring ≈ 105-112°O-C=O (carboxyl) ≈ 123°
Torsion Angles (°) Defining the orientation of substituents relative to the pyrazole ring.

Note: The data presented are representative values based on published crystal structures of similar pyrazole carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR spectra would provide key insights into the chemical environment of each proton and carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.9~35
O-CH₃~3.8~56
Pyrazole H-4~6.5~110
Pyrazole C-3-~160
Pyrazole C-5-~145
C=O (Carboxyl)-~165
COOH~12-13-

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition. This technique is crucial for confirming the identity of a synthesized molecule.

Table 3: Expected Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺157.0608
[M+Na]⁺179.0427
[M-H]⁻155.0462

Note: Predicted m/z values are for the monoisotopic mass.

Experimental Protocols: A Guide to Data Acquisition

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

NMR Spectroscopy
  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration, and coupling patterns are analyzed to elucidate the molecular structure.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is measured with high precision, allowing for the determination of the elemental composition.

Visualizing the Workflow: From Compound to Structure

The process of elucidating the structure of a new compound involves a logical flow of experiments. The following diagram illustrates a typical workflow comparing the paths of X-ray crystallography and spectroscopic methods.

structure_elucidation_workflow compound Synthesized Compound (3-Methoxy-1-methyl-1H- pyrazole-5-carboxylic acid) purification Purification compound->purification ms Mass Spectrometry (MS) purification->ms Initial Characterization nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr crystallization Crystallization purification->crystallization mol_weight Molecular Weight & Elemental Composition ms->mol_weight connectivity Connectivity & 2D Structure nmr->connectivity xray X-ray Crystallography crystallization->xray three_d_structure 3D Structure & Solid-State Conformation xray->three_d_structure final_structure Final Structure Elucidation mol_weight->final_structure connectivity->final_structure three_d_structure->final_structure

Caption: Workflow comparing spectroscopic and crystallographic approaches for structure elucidation.

Assessing the Purity of Synthesized 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of methodologies to assess the purity of a synthesized batch of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid against a commercial reference standard. The following sections detail the analytical techniques, experimental protocols, and expected outcomes.

Comparative Analysis of Purity

The purity of the synthesized this compound was evaluated against a commercially available reference standard. A multi-pronged analytical approach was employed to identify and quantify the main component and any potential impurities. The results are summarized in the table below.

Analytical Technique Parameter Synthesized Product Reference Standard Acceptance Criteria
Appearance Physical StateWhite to off-white solidWhite crystalline solidConforms to reference
Melting Point Range (°C)148-151150-152Sharp, within 2°C of reference
HPLC Purity (%)98.5≥ 99.5≥ 98.0%
Impurity A (RRT 0.85)0.75%Not Detected≤ 0.5%
Impurity B (RRT 1.15)0.45%Not Detected≤ 0.5%
Other Impurities0.30%≤ 0.05%≤ 0.1% each, ≤ 0.5% total
¹H NMR Chemical Shifts (ppm)Conforms to structureConforms to structureConforms to reference
Impurity SignalsPresentAbsentNo significant impurity signals
¹³C NMR Chemical Shifts (ppm)Conforms to structureConforms to structureConforms to reference
FTIR Key Peaks (cm⁻¹)Conforms to structureConforms to structureConforms to reference
Mass Spectrometry [M+H]⁺ (m/z)157.06157.06Conforms to theoretical mass
Acid-Base Titration Assay (%)98.7≥ 99.598.0% - 102.0%

Potential Impurities

Based on a plausible synthetic route involving the cyclocondensation of a β-ketoester with methylhydrazine, followed by methylation and hydrolysis, several potential impurities could be present in the synthesized product. These include:

  • Starting Materials: Unreacted β-ketoester and methylhydrazine.

  • Regioisomers: Formation of the isomeric 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid.

  • By-products: Products from side reactions, such as the hydrolysis of the methoxy group or incomplete methylation.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples of the synthesized product and the reference standard were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

  • Experiments: ¹H NMR and ¹³C NMR spectra were acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Analysis Mode: Positive ion mode was used to detect the protonated molecule [M+H]⁺.

Acid-Base Titration
  • Titrant: 0.1 M sodium hydroxide (NaOH) solution, standardized.

  • Indicator: Phenolphthalein.

  • Sample Preparation: An accurately weighed amount of the carboxylic acid was dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

  • Procedure: The sample solution was titrated with the standardized NaOH solution until the endpoint was reached, as indicated by a persistent pink color. The purity was calculated based on the volume of titrant used.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of the synthesized this compound.

cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_comparison Data Comparison & Conclusion synthesis Synthesized Product (Crude) purification Purification (e.g., Recrystallization) synthesis->purification product Synthesized Product (Purified) purification->product hplc HPLC Analysis product->hplc nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms titration Acid-Base Titration product->titration melting_point Melting Point Determination product->melting_point reference Reference Standard reference->hplc reference->nmr reference->ftir reference->ms reference->titration reference->melting_point comparison Compare Analytical Data hplc->comparison nmr->comparison ftir->comparison ms->comparison titration->comparison melting_point->comparison conclusion Purity Assessment & Impurity Profile comparison->conclusion

Caption: Workflow for Purity Assessment.

Hypothetical Signaling Pathway

While the primary focus of this guide is on chemical purity, understanding the biological context of a molecule is often crucial in drug development. The diagram below illustrates a hypothetical signaling pathway where a pyrazole-containing compound might act as an inhibitor.

receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Pyrazole Inhibitor (e.g., 3-Methoxy-1-methyl- 1H-pyrazole-5-carboxylic acid) inhibitor->kinase_b

Caption: Hypothetical Kinase Inhibition Pathway.

Unveiling the Potential: A Comparative Guide to the Biological Evaluation of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of novel pyrazole derivatives as potential drug candidates, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate an objective evaluation of these promising compounds.

Anticancer Activity: A Comparative Analysis of Cytotoxicity

A series of novel pyrazole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values are compared against doxorubicin, a commonly used chemotherapeutic agent.

CompoundCancer Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Pyrazole Derivative A MCF-7 (Breast)5.80.95
A549 (Lung)8.0
Pyrazole Derivative B HepG2 (Liver)13.85
Pyrazole Derivative C HCT-116 (Colon)1.51
Pyrazole-Chalcone 6b HNO-97 (Head & Neck)10.0Not Reported
Pyrazole-Chalcone 6d HNO-97 (Head & Neck)10.56Not Reported
Pyrazolo[1,5-a]pyrimidine 46 HCT-116 (Colon)1.51Not Reported
Pyrazolo[1,5-a]pyrimidine 47 MCF-7 (Breast)7.68Not Reported
3,5-disubstituted 1,4-benzoxazine-pyrazole 22 MCF-7, A549, HeLa, PC32.82 - 6.28Etoposide (comparable)
3,5-disubstituted 1,4-benzoxazine-pyrazole 23 MCF-7, A549, HeLa, PC32.82 - 6.28Etoposide (comparable)
Pyrazole carbaldehyde derivative 43 MCF-7 (Breast)0.250.95

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Several of the evaluated pyrazole compounds exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.

EGFR_VEGFR2_Pathway cluster_downstream Downstream Signaling Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Binds Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 Binds RAS RAS EGFR->RAS Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Pyrazole_Inhibitor Novel Pyrazole Compound Pyrazole_Inhibitor->EGFR Pyrazole_Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival mTOR->Cell_Survival

Inhibition of EGFR and VEGFR-2 Signaling Pathways by Novel Pyrazole Compounds.

Antimicrobial Efficacy: A Look at Minimum Inhibitory Concentrations

The antimicrobial potential of novel pyrazole derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. The results are compared against standard antibiotics, Ciprofloxacin and Clotrimazole.

CompoundMicroorganismMIC (µg/mL)Reference Drug MIC (µg/mL)
Pyrazole Derivative 3 Escherichia coli0.25Ciprofloxacin (0.5)
Microsporum audouinii0.5Clotrimazole (0.5)
Pyrazole Derivative 4 Streptococcus epidermidis0.25Ciprofloxacin (4)
Pyrazole Derivative 2 Aspergillus niger1Clotrimazole (2)
Pyrazole-Chalcone 6d MRSA15.7Not Reported
Escherichia coli7.8Not Reported
Hydrazone 21a Staphylococcus aureus62.5-125Chloramphenicol (Not Specified)
Aspergillus niger2.9-7.8Clotrimazole (Not Specified)

Anti-inflammatory Properties: Inhibition of Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity of pyrazole analogues was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured and compared to the standard anti-inflammatory drug, Diclofenac sodium.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference Drug (Diclofenac Sodium) Inhibition (%)
Pyrazole Analogue 4 1082.175.0
Pyrazole Analogue 2 1067.875.0
Pyrazole Analogue 1 1066.075.0
Pyrazoline 2d 0.0057 mmol/kgPotentNot Directly Compared
Pyrazoline 2e 0.0057 mmol/kgMost PotentNot Directly Compared

Mechanism of Anti-inflammatory Action: Targeting the COX-2 Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole_Inhibitor Novel Pyrazole Compound Pyrazole_Inhibitor->COX2

Inhibition of the COX-2 Inflammatory Pathway by Novel Pyrazole Compounds.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add pyrazole compounds at various concentrations Incubate_1->Add_Compound Incubate_2 Incubate for 48h Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental Workflow for the MTT Assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole compounds and the reference drug for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to test the susceptibility of microorganisms to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the pyrazole compound and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

  • MIC Determination: A broth microdilution method is used to determine the MIC. Serial dilutions of the compounds are prepared in a 96-well plate, and a standardized microbial suspension is added. The lowest concentration of the compound that inhibits visible growth after incubation is recorded as the MIC.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week before the experiment.

  • Compound Administration: The test group of rats is administered the pyrazole compound orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a reference drug like Diclofenac sodium.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of published research. The experimental data presented is a synthesis from multiple sources and should be interpreted in the context of the specific studies cited. Further research is necessary to fully elucidate the therapeutic potential and safety profiles of these novel pyrazole compounds.

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, a compound utilized in various research and development applications.

Hazard Profile and Safety Precautions

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[1]

  • Environmental Hazards: Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile gloves.[4][5]

  • Body Protection: A standard laboratory coat or apron is required to prevent skin contact.[4][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[5][6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4]

    • The label must include the full chemical name and appropriate hazard warnings (e.g., "Irritant," "Harmful").[4]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[6]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Contaminated Materials:

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[4]

2. Container Management:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[6]

  • Labeling: All containers must be clearly and accurately labeled with their contents.[5]

  • Closure: Keep waste containers closed except when adding waste.[6]

3. Waste Storage:

  • Store sealed waste containers in a designated hazardous waste accumulation area.[4]

  • This area should be well-ventilated and away from incompatible materials.[4]

4. Final Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[4]

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[4]

  • One common method for the disposal of such organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data Summary

Hazard CategoryFinding based on Structurally Similar Compounds
Acute Oral Toxicity Potentially harmful if swallowed.[1]
Skin Irritation Classified as a skin irritant.[1][2][3][4]
Eye Irritation Classified as a serious eye irritant.[1][2][3][4]
Respiratory Irritation May cause respiratory irritation.[1][2][3]
Environmental Hazards Potentially harmful to aquatic life.[4]

Experimental Protocols for Hazard Assessment

The hazard assessments for analogous compounds are typically conducted using standardized methodologies:

  • Acute Oral Toxicity: Generally determined by studies such as the OECD Guideline 423, which involves administering the substance to rats and observing for signs of toxicity.

  • Skin and Eye Irritation: Assessed using in vivo methods like the Draize test on rabbits or, increasingly, through validated in vitro alternatives that measure corrosive and irritant effects on reconstructed human tissue models.

  • Environmental Hazards: Evaluated through studies on aquatic organisms (e.g., fish, daphnia) to determine acute and chronic toxicity, as well as biodegradability and potential for bioaccumulation.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: - Unused/Contaminated Solid - Contaminated Materials (e.g., gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealable, Chemically Compatible Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof, Chemically Compatible Container liquid_waste->collect_liquid storage Store Sealed Container in a Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_request Submit Waste Pickup Request to Environmental Health & Safety (EHS) storage->ehs_request professional_disposal Final Disposal by a Licensed Professional Waste Disposal Company ehs_request->professional_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. The following procedures are based on best practices for similar pyrazole carboxylic acid derivatives and are intended for use by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound and similar chemical compounds. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Protective Gloves & ClothingWear chemical-impermeable gloves and fire/flame-resistant, impervious clothing to prevent skin contact.[1][2]
Respiratory Protection Full-Face RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Operational Plan: Safe Handling Procedure

Handling of this compound should be performed in a well-ventilated area, and all personnel must be trained on the appropriate handling and emergency procedures.

Preparation:

  • Ensure that an eyewash station and safety shower are in close proximity and are readily accessible.[3]

  • Verify that all required PPE is available and in good condition.

  • Set up a designated handling area, preferably within a chemical fume hood.

Handling:

  • Always wear the recommended PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Use non-sparking tools to prevent ignition.[1]

  • Ensure adequate ventilation at all times.[1][4]

Storage:

  • Store the compound in a tightly closed container.[1][3][4][6]

  • Keep the container in a cool, dry, and well-ventilated place.[1][3][4][6]

  • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

Container Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing prep_area Prepare Well-Ventilated Handling Area prep_ppe->prep_area Ensure Safety Measures handle_weigh Weigh/Measure Compound (Avoid Dust Formation) prep_area->handle_weigh Proceed with Caution handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Use Non-Sparking Tools post_clean Clean Work Area & Equipment handle_transfer->post_clean After Use post_store Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area post_clean->post_store disp_waste Dispose of Chemical Waste via Licensed Chemical Destruction Plant post_store->disp_waste For Waste disp_container Triple-Rinse and Recycle/Recondition or Puncture and Dispose of Container disp_waste->disp_container Follow Regulations

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.